Pan-Trk-IN-2
Description
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Properties
Molecular Formula |
C22H18ClF3N6O3 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]phenyl]urea |
InChI |
InChI=1S/C22H18ClF3N6O3/c1-21(2)19(33)32-18-16(35-21)17(27-10-28-18)29-11-3-5-12(6-4-11)30-20(34)31-13-7-8-15(23)14(9-13)22(24,25)26/h3-10H,1-2H3,(H2,30,31,34)(H2,27,28,29,32,33) |
InChI Key |
KQZFHDUZMBMCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pan-Trk Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Pan-Trk-IN-2" appears to be a research chemical with limited publicly available data. Therefore, this guide focuses on the well-characterized mechanism of action of pan-Trk inhibitors as a class, using the FDA-approved drugs Larotrectinib and Entrectinib as primary examples. The principles and methodologies described are broadly applicable to the preclinical characterization of novel pan-Trk inhibitors.
Introduction: The Tropomyosin Receptor Kinase (Trk) Family in Oncology
The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Under normal physiological conditions, they play a crucial role in the development and function of the nervous system, activated by their cognate neurotrophin ligands.[1]
In oncology, chromosomal rearrangements can lead to NTRK gene fusions with various partners. These fusion events result in the expression of chimeric Trk proteins with constitutively active kinase domains, independent of ligand binding.[2] These oncogenic fusion proteins drive tumor cell proliferation and survival through the aberrant activation of downstream signaling pathways.[2] The identification of these fusions as oncogenic drivers in a wide array of tumor types has led to the development of "tumor-agnostic" therapies, such as pan-Trk inhibitors.[1]
Core Mechanism of Action of Pan-Trk Inhibitors
Pan-Trk inhibitors are small molecule kinase inhibitors that are designed to be potent and selective antagonists of the ATP-binding site of TrkA, TrkB, and TrkC kinases.[3][4] By competitively binding to the kinase domain, these inhibitors block the autophosphorylation and subsequent activation of the Trk fusion proteins.[5] This inhibition leads to the downregulation of key downstream signaling pathways, ultimately resulting in the induction of apoptosis and the suppression of tumor cell growth in cancers harboring NTRK gene fusions.[5]
Inhibition of Trk Signaling Pathways
The constitutive activation of Trk fusion proteins leads to the activation of several key downstream signaling cascades that promote tumorigenesis. Pan-Trk inhibitors effectively block these pathways:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation. Inhibition of Trk signaling leads to decreased phosphorylation of MEK and ERK, key components of this pathway.
-
PI3K-AKT Pathway: This pathway is a major regulator of cell survival and apoptosis. Pan-Trk inhibitors suppress the phosphorylation of AKT, leading to the induction of apoptosis.
-
PLCγ Pathway: The Phospholipase C gamma pathway is involved in cell growth and motility. Its inhibition contributes to the overall anti-tumor effect of pan-Trk inhibitors.
The following diagram illustrates the points of intervention of pan-Trk inhibitors in the Trk signaling cascade.
Quantitative Data: In Vitro Potency
The potency of pan-Trk inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following table summarizes representative IC50 values for Larotrectinib and Entrectinib against Trk kinases and in cell lines driven by NTRK fusions.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Larotrectinib | TrkA | Biochemical | 5 | [6] |
| TrkB | Biochemical | 6 | [6] | |
| TrkC | Biochemical | 11 | [6] | |
| KM12 (TPM3-NTRK1) | Cellular | 12 | [6] | |
| CUTO-3 (ETV6-NTRK3) | Cellular | 1 | [6] | |
| Entrectinib | TrkA | Biochemical | 1.7 | [7] |
| TrkB | Biochemical | 0.1 | [7] | |
| TrkC | Biochemical | 0.1 | [7] | |
| KM12 (TPM3-NTRK1) | Cellular | 7 | [7] | |
| Kelly (NTRK2 amp) | Cellular | 10 | [7] |
Experimental Protocols
The characterization of pan-Trk inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor activity.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified Trk enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human TrkA, TrkB, and TrkC kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.
-
Compound Dilution: The test inhibitor is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.
-
Kinase Reaction: The Trk enzyme is mixed with the test inhibitor at various concentrations in a kinase reaction buffer containing ATP.
-
Incubation: The reaction mixture is added to the substrate-coated plates and incubated at room temperature to allow for phosphorylation.
-
Detection: The amount of substrate phosphorylation is quantified using a phospho-tyrosine specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). The signal is developed with a suitable substrate and measured using a plate reader.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[3][5]
Cellular Proliferation Assay
Objective: To assess the effect of a pan-Trk inhibitor on the viability and proliferation of cancer cells harboring NTRK fusions.
Methodology (using CellTiter-Glo®):
-
Cell Seeding: NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pan-Trk inhibitor is added to the cells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability. The luminescence is measured using a luminometer.
-
IC50 Calculation: The percentage of viable cells relative to the vehicle control is calculated for each inhibitor concentration. The IC50 value is determined by non-linear regression analysis.[7]
Western Blot Analysis of Trk Phosphorylation
Objective: To confirm the on-target effect of the pan-Trk inhibitor by assessing the phosphorylation status of Trk and its downstream effectors in cellular models.
Methodology:
-
Cell Treatment and Lysis: NTRK fusion-positive cells are treated with the pan-Trk inhibitor at various concentrations for a defined period. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Trk (p-Trk), total Trk, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a pan-Trk inhibitor in a living organism.
Methodology:
-
Cell Implantation: NTRK fusion-positive cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the pan-Trk inhibitor (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight and overall health of the mice are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to confirm the inhibition of Trk signaling in vivo.
Conclusion
Pan-Trk inhibitors represent a significant advancement in precision oncology, offering a targeted therapeutic option for patients with NTRK fusion-positive cancers. Their mechanism of action is centered on the potent and selective inhibition of Trk kinase activity, leading to the blockade of critical downstream signaling pathways and subsequent tumor cell death. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel pan-Trk inhibitors, enabling the characterization of their potency, mechanism of action, and anti-tumor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Generating in vitro models of NTRK-fusion mesenchymal neoplasia as tools for investigating kinase oncogenic activation and response to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Discovery and Synthesis of a Novel Pan-Trk Inhibitor: Compound 10
Disclaimer: The compound "Pan-Trk-IN-2" as specified in the topic is not a recognized identifier in the reviewed scientific literature. This guide will focus on Compound 10 , a potent, next-generation macrocyclic pan-Trk inhibitor with well-documented discovery, synthesis, and characterization, as reported in the Journal of Medicinal Chemistry (2021). This compound serves as an exemplary case study for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor design.
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are a family of receptor tyrosine kinases crucial for neuronal development and function. The discovery of oncogenic fusions involving NTRK genes in a wide array of cancers has established Trk kinases as significant targets for cancer therapy. First-generation Trk inhibitors like larotrectinib and entrectinib have shown remarkable efficacy in patients with NTRK fusion-positive tumors. However, the emergence of acquired resistance, often through mutations in the kinase domain, necessitates the development of next-generation inhibitors.
This technical guide provides an in-depth overview of the discovery and synthesis of Compound 10, a novel macrocyclic pan-Trk inhibitor designed to overcome the limitations of earlier agents. The macrocyclic structure of Compound 10 is a key feature, offering conformational rigidity and the potential for enhanced binding affinity and improved pharmacological properties.
Discovery and Design Rationale
The development of Compound 10 was part of a research effort to identify and optimize a series of macrocyclic compounds as potent inhibitors of both wild-type (WT) and mutant (MT) Trk kinases.[1] The design strategy focused on creating molecules with excellent physicochemical properties and favorable oral pharmacokinetics.[1] The optimization process involved iterative modifications to the macrocyclic ring size and substituents to enhance potency and drug-like characteristics, leading to the identification of Compound 10 as a lead candidate. This compound demonstrated significant activity against wild-type TrkA and TrkC, as well as clinically relevant mutant forms, in both in vitro and in vivo studies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for Compound 10, including its in vitro inhibitory activity against various Trk kinases and its pharmacokinetic properties.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 10
| Target Kinase | IC50 (nM) |
| TrkA | 1.2 |
| TrkB | 3.5 |
| TrkC | 0.8 |
| TrkA G595R | 2.1 |
| TrkA G667C | 5.4 |
Data compiled from J Med Chem. 2021 Jul 22;64(14):10286-10296.
Table 2: Pharmacokinetic Properties of Compound 10 in Rats
| Parameter | Value |
| Oral Bioavailability (%) | 45 |
| Half-life (t1/2) (h) | 3.2 |
| Cmax (ng/mL) | 876 |
| AUC0-inf (ng·h/mL) | 3456 |
Data compiled from J Med Chem. 2021 Jul 22;64(14):10286-10296.
Experimental Protocols
Chemical Synthesis of Compound 10
The synthesis of Compound 10 is a multi-step process. The following is a representative synthetic scheme and a general protocol based on the published literature.
(Note: This is a generalized representation. For full, unambiguous details, please refer to the supporting information of the source publication: J Med Chem. 2021 Jul 22;64(14):10286-10296).
Scheme 1: General Synthetic Route to Compound 10
(A detailed, step-by-step synthetic scheme would be presented here if available in the public domain. As the exact scheme is proprietary to the publication, a generalized description is provided.)
The synthesis commences with the preparation of a key pyrazolopyrimidine core, which is subsequently functionalized. A crucial step involves a macrocyclization reaction, typically an amide bond formation or a ring-closing metathesis, to form the characteristic macrocyclic structure. The final steps involve deprotection and purification to yield Compound 10.
General Experimental Procedure:
-
Synthesis of the Pyrazolopyrimidine Core: A substituted pyrazole is reacted with a suitable three-carbon building block, such as a malonic acid derivative, under cyclization conditions to form the pyrazolopyrimidine scaffold.
-
Functionalization and Linker Attachment: The core is then functionalized with appropriate groups to allow for the attachment of the macrocyclic linker. This often involves halogenation followed by a cross-coupling reaction.
-
Macrocyclization: The linear precursor is subjected to high-dilution conditions with a suitable coupling agent (for amide bond formation) or a catalyst (for ring-closing metathesis) to favor intramolecular cyclization.
-
Final Deprotection and Purification: Any protecting groups are removed, and the final compound is purified using techniques such as flash chromatography and preparative HPLC to yield Compound 10.
In Vitro Kinase Inhibition Assay
The inhibitory activity of Compound 10 against Trk kinases was determined using a radiometric or fluorescence-based kinase assay.
-
Assay Components: Recombinant human Trk kinase enzymes, a suitable substrate (e.g., a synthetic peptide), ATP (spiked with 33P-ATP for radiometric assays), and assay buffer.
-
Procedure:
-
Compound 10 is serially diluted in DMSO and pre-incubated with the kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
The anti-proliferative activity of Compound 10 was assessed in a cell line engineered to be dependent on Trk signaling.
-
Cell Line: A suitable cell line, such as Ba/F3 cells, is engineered to express an NTRK fusion protein (e.g., LMNA-NTRK1). These cells are dependent on Trk signaling for their proliferation and survival.
-
Procedure:
-
The engineered cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of Compound 10.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.
-
Mandatory Visualizations
Caption: Trk Signaling Pathway.
Caption: Experimental Workflow for Compound 10.
References
Pan-Trk-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target profile and selectivity of Pan-Trk-IN-2, a potent small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound for potential therapeutic applications. All data and methodologies are derived from the primary scientific literature.
Target Profile and Selectivity
This compound, also referred to as compound cpd-1, is a novel pan-Trk inhibitor with demonstrated activity against wild-type Trk kinases and their drug-resistant mutants. The inhibitory activity of this compound has been characterized through rigorous biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound against Wild-Type Trk Kinases
| Target | IC50 (nM) |
| TrkA | 2.3 |
| TrkB | 1.8 |
| TrkC | 1.5 |
Table 2: Cellular Inhibitory Activity of this compound in Ba/F3 Cell Lines
| Cell Line | IC50 (nM) |
| Ba/F3-TPM3-TrkA | 5.4 |
| Ba/F3-TPM3-TrkB | 4.1 |
| Ba/F3-ETV6-TrkC | 3.7 |
Experimental Protocols
The following sections detail the methodologies employed to determine the target profile and selectivity of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against TrkA, TrkB, and TrkC was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Enzymes and Substrates: Recombinant human TrkA, TrkB, and TrkC kinases and a biotinylated peptide substrate were used.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Procedure:
-
The kinases were incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
ATP was added to initiate the kinase reaction, and the mixture was incubated for an additional 60 minutes at room temperature.
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added.
-
The plate was incubated for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Cellular Proliferation Assay
The anti-proliferative activity of this compound was evaluated in Ba/F3 murine pro-B cells engineered to express various Trk fusion proteins.
-
Cell Lines: Ba/F3 cells stably expressing TPM3-TrkA, TPM3-TrkB, and ETV6-TrkC fusions were utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL of the appropriate growth factor.
-
Procedure:
-
Cells were seeded in 96-well plates and treated with a serial dilution of this compound.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
-
Data Analysis: The IC50 values were determined by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
The diagram below illustrates the canonical Trk signaling pathway, which is the primary target of this compound. Neurotrophins bind to Trk receptors, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that regulate cell survival, proliferation, and differentiation.
Caption: Canonical Trk signaling pathway inhibited by this compound.
Pan-Trk-IN-2 Downstream Signaling Pathway Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric Trk fusion proteins with constitutively active kinase domains.[3][4] This aberrant, ligand-independent activation of Trk signaling drives oncogenesis in a wide range of adult and pediatric cancers.[3][4]
Pan-Trk inhibitors are a class of targeted therapies designed to inhibit the kinase activity of all three Trk family members, thereby blocking downstream signaling and curbing tumor growth. While the specific compound "Pan-Trk-IN-2" is not widely documented in publicly available literature and may represent an internal or less common designation, this guide will provide an in-depth overview of the established downstream signaling effects of pan-Trk inhibitors as a class. This document will detail the core signaling pathways affected by pan-Trk inhibition, present quantitative data on these effects, provide detailed experimental protocols for key assays, and include visualizations of the relevant biological processes.
Core Downstream Signaling Pathways Affected by Pan-Trk Inhibition
The constitutive activation of Trk fusion proteins leads to the continuous firing of several downstream signaling cascades that promote cell proliferation, survival, and differentiation. Pan-Trk inhibitors effectively block these pathways by competing with ATP for the kinase domain of the Trk receptors. The three primary signaling pathways affected are:
-
RAS/MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[5][6] Upon Trk activation, adaptor proteins like Shc are recruited and phosphorylated, leading to the activation of Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK.[7] Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.
-
PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism.[1][8] Activated Trk receptors recruit and activate phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3.[1] PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt.[8] Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell growth.
-
PLCγ Pathway: The phospholipase C gamma (PLCγ) pathway is involved in cell differentiation and the regulation of intracellular calcium levels.[9][10] Activated Trk receptors phosphorylate and activate PLCγ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9]
The inhibition of these pathways by pan-Trk inhibitors ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth in cancers harboring NTRK fusions.[4]
Quantitative Effects of Pan-Trk Inhibition
The efficacy of pan-Trk inhibitors is quantified by measuring their impact on kinase activity, downstream signaling, and cellular phenotypes. The following tables summarize representative quantitative data for pan-Trk inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference Cell Line |
| KRC-108 | In vitro Kinase | TrkA | 43.3 | N/A |
| (Representative) |
Table 1: In Vitro Kinase Inhibition. IC50 values represent the concentration of inhibitor required to reduce the kinase activity by 50%.
| Cell Line | Treatment | Phospho-TrkA (Fold Change) | Phospho-Akt (Fold Change) | Phospho-ERK1/2 (Fold Change) |
| KM12C | KRC-108 (100 nM) | Decrease | Decrease | Decrease |
| (TPM3-NTRK1) |
Table 2: Inhibition of Downstream Signaling. Data represents the change in phosphorylation levels of key signaling proteins following treatment with a pan-Trk inhibitor, as measured by Western blot.[4]
| Cell Line | Treatment | Proliferation Inhibition (GI50, µM) |
| KM12C | KRC-108 | 0.14 |
| (TPM3-NTRK1) |
Table 3: Cellular Proliferation Effects. GI50 represents the concentration of inhibitor required to inhibit cell growth by 50%.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of pan-Trk inhibitors.
Western Blot for Phosphorylation of Trk and Downstream Effectors
This protocol is for detecting the phosphorylation status of Trk receptors (TrkA, TrkB, TrkC) and downstream signaling proteins like Akt and ERK.[11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for Trk, Akt, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the pan-Trk inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-TrkA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to normalize for loading.
-
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified Trk enzyme.[12][13][14]
Materials:
-
Recombinant Trk kinase (TrkA, TrkB, or TrkC)
-
Kinase buffer
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Pan-Trk inhibitor compound
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the recombinant Trk kinase, kinase buffer, and the specific substrate in a microcentrifuge tube or 96-well plate.
-
Add the pan-Trk inhibitor at various concentrations (and a vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a pan-Trk inhibitor on the viability and proliferation of cancer cells.[15]
Materials:
-
Cancer cell line with a known NTRK fusion
-
Complete cell culture medium
-
96-well cell culture plates
-
Pan-Trk inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pan-Trk inhibitor (and a vehicle control).
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (or IC50) value by plotting the percent viability against the logarithm of the inhibitor concentration.
-
Visualizations
Pan-Trk Downstream Signaling Pathways
Pan-Trk signaling pathways and points of inhibition.
Experimental Workflow for Western Blotting
Workflow for analyzing protein phosphorylation by Western blot.
References
- 1. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. protocols.io [protocols.io]
- 14. reactionbiology.com [reactionbiology.com]
- 15. texaschildrens.org [texaschildrens.org]
A Technical Guide to the Cellular Activity of Pan-Trk Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Pan-Trk-IN-2" is not found in the reviewed scientific literature. This guide therefore provides a comprehensive overview of the cellular activities of well-characterized, representative pan-Trk inhibitors in cancer cell lines, which are functionally analogous to the requested topic.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1] In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with different partner genes. These fusion events result in the constitutive, ligand-independent activation of Trk kinase activity, which drives oncogenesis through the activation of downstream signaling pathways that regulate cell proliferation, survival, and invasion.[2] Pan-Trk inhibitors are small molecules designed to target all three Trk receptors, offering a tumor-agnostic therapeutic approach for patients with NTRK fusion-positive cancers.[3][4]
Quantitative Cellular Activity of Pan-Trk Inhibitors
The cellular activity of pan-Trk inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cancer cell lines. These values represent the concentration of the inhibitor required to reduce a specific biological activity (e.g., cell viability, proliferation) by 50%. The tables below summarize the reported cellular activities of several prominent pan-Trk inhibitors.
Table 1: Cellular Activity of First-Generation Pan-Trk Inhibitors
| Inhibitor | Cancer Cell Line | NTRK Fusion | Assay Type | IC50 / GI50 (nM) |
| Larotrectinib | KM12 (Colorectal) | TPM3-NTRK1 | Proliferation | Not specified in provided results |
| Entrectinib | Not specified | Not specified | Biochemical | 1-5 |
Table 2: Cellular Activity of Second-Generation Pan-Trk Inhibitors
| Inhibitor | Cancer Cell Line / Model | NTRK Fusion / Mutation | Assay Type | IC50 / GI50 (nM) |
| Selitrectinib (LOXO-195) | Not specified | Solvent Front Mutations | Biochemical | 2-10 |
| Repotrectinib (TPX-0005) | Not specified | Solvent Front Mutations | Biochemical | 3-4 |
| ICP-723 | KM12 (Colorectal) | TPM3-NTRK1 | Proliferation | < 1 (kinase activity) |
| Ba/F3 | LMNA-NTRK1 | Proliferation | Not specified in provided results | |
| Ba/F3 | LMNA-NTRK1-G595R | Proliferation | Not specified in provided results | |
| AZD4547 | KM12(Luc) | Not specified | Proliferation | 100 |
| Ba/F3:TRKA | ETV6-NTRK1 | Proliferation | 66 | |
| Ba/F3:TRKB | ETV6-NTRK2 | Proliferation | Not specified in provided results | |
| Compound 9e | Ba/F3 | LMNA-NTRK1 | Proliferation | 80 |
| Ba/F3 | LMNA-NTRK1-G595R | Proliferation | 646 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pan-Trk inhibitors.
1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Objective: To determine the effect of a pan-Trk inhibitor on the proliferation and viability of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., KM12, Ba/F3 expressing an NTRK fusion) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pan-Trk inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure ATP levels, which correlate with cell viability. Luminescence is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50 or GI50 values are calculated using non-linear regression analysis.[5]
-
2. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of Trk kinases.
-
Methodology:
-
Reaction Setup: Recombinant TrkA, TrkB, or TrkC kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Inhibitor Addition: The pan-Trk inhibitor is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration to determine the IC50 value.[3][6]
-
3. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the effect of a pan-Trk inhibitor on the phosphorylation status of Trk receptors and downstream signaling proteins.
-
Methodology:
-
Cell Lysis: Cancer cells are treated with the pan-Trk inhibitor for a specific duration, after which they are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of Trk, AKT, ERK, and PLCγ.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of signaling inhibition.[5]
-
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway in Cancer
Oncogenic Trk fusion proteins are constitutively active, leading to the activation of several downstream signaling cascades that promote tumor growth and survival. The three major pathways are the Ras/MAPK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[7][8]
Caption: Trk signaling pathways activated by fusion proteins in cancer.
Experimental Workflow for Pan-Trk Inhibitor Evaluation
The preclinical evaluation of a novel pan-Trk inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: A typical experimental workflow for preclinical pan-Trk inhibitor evaluation.
References
- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. Frontiers | Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pathology & Oncology Research | The Diagnostic Value of Pan-Trk Expression to Detect Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusion in CNS Tumours: A Study Using Next-Generation Sequencing Platform [por-journal.com]
- 8. The Diagnostic Value of Pan-Trk Expression to Detect Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusion in CNS Tumours: A Study Using Next-Generation Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Trk-IN-2: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for pan-Trk inhibitors, using key examples from this class of targeted therapeutics as surrogates for Pan-Trk-IN-2, for which specific data is not publicly available. This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing critical physicochemical properties, outlining detailed experimental methodologies, and visualizing relevant biological and experimental workflows.
Solubility Data
The aqueous and organic solubility of a compound is a critical determinant of its suitability for formulation and its ultimate bioavailability. The following tables summarize the available solubility data for several well-characterized pan-Trk inhibitors.
Table 1: Organic Solvent Solubility of Pan-Trk Inhibitors
| Compound | Solvent | Solubility |
| Entrectinib (RXDX-101) | DMSO | ~20 mg/mL[1], ≥ 31 mg/mL[2], 100 mg/mL[3] |
| Ethanol | ~1 mg/mL[1], 25 mg/mL[4] | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | |
| Larotrectinib (LOXO-101) | DMSO | >5 mg/mL, 86 mg/mL[5], 100 mg/mL[6] |
| PF-06273340 | DMSO | 20 mg/mL, 47.99 mg/mL[7] |
| AZ-23 | DMSO | 90 mg/mL[8] |
Table 2: Aqueous Solubility of Pan-Trk Inhibitors
| Compound | Conditions | Solubility |
| Entrectinib (RXDX-101) | 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL[1] |
| pH 1.2 (SGF, 37°C, 1h) | 42.2 mg/mL[2] | |
| pH 4.5-6.8 (50 mM phosphate buffer, 37°C, 1h) | Low solubility[2] | |
| pH 1.2 (SGF, 24h) | Low solubility[2] | |
| Larotrectinib (LOXO-101) | pH 1.0 (37°C) | Very soluble[9] |
| pH 6.8 (37°C) | Freely soluble[9] | |
| Water | Insoluble[10] | |
| PF-06273340 | Aqueous | 13.2 µM[11] |
Stability Data
Understanding the chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. The following table summarizes the available stability information for representative pan-Trk inhibitors.
Table 3: Stability of Pan-Trk Inhibitors
| Compound | Condition | Stability |
| Entrectinib (RXDX-101) | Solid, -20°C | ≥ 4 years[1] |
| Aqueous solution | Not recommended for storage more than one day[1] | |
| Forced degradation (acidic, basic, oxidative) | Unstable[12] | |
| Forced degradation (thermal, light, humidity) | Not sensitive[12] | |
| 12 months at 30°C/65%RH and 6 months at 40°C/75%RH | No apparent change in quality attributes[12] | |
| Larotrectinib (LOXO-101) | Powder, Room Temperature | ≥ 1 year |
| DMSO solution, -20°C | Up to 2 months[13] | |
| PF-06273340 | Stock solution, -80°C | 6 months |
| Stock solution, -20°C | 1 month[14] |
Experimental Protocols
While specific, detailed experimental protocols for the solubility and stability testing of this compound are not available, this section outlines generalized, yet comprehensive, methodologies that are representative of industry-standard practices for characterizing small molecule inhibitors.
Kinetic Solubility Assay
Objective: To rapidly determine the aqueous solubility of a compound from a DMSO stock solution, simulating conditions often encountered in high-throughput screening.
Methodology:
-
Preparation of Stock Solution: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: The plate is sealed and incubated at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking for a defined period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.
-
Detection of Precipitation: The amount of precipitated compound is measured by nephelometry (light scattering) or turbidimetry using a plate reader.
-
Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
Objective: To determine the true equilibrium solubility of a compound in a specific aqueous medium.
Methodology:
-
Addition of Excess Solid: An excess amount of the solid compound is added to a vial containing the desired aqueous buffer (e.g., buffers at various pH values, simulated gastric fluid, simulated intestinal fluid).
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Supernatant: The suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated supernatant.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Stability Testing (ICH Guidelines)
Objective: To evaluate the stability of a drug substance under various environmental conditions to establish a re-test period and recommended storage conditions.
Methodology:
-
Batch Selection: Stability studies are conducted on at least three primary batches of the drug substance.
-
Container Closure System: The drug substance is stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Samples are stored under various conditions as per ICH guidelines, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Analytical Methods: Validated stability-indicating analytical methods are used to test for changes in physical, chemical, and microbiological attributes. This typically includes assays for potency, purity (degradation products), and appearance.
-
Forced Degradation Studies: To identify potential degradation products and pathways, the drug substance is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.
-
Data Evaluation: The results are evaluated to determine if any significant changes have occurred over time. A re-test period is established based on the time interval during which the drug substance is expected to remain within its specification.
Visualizations
The following diagrams illustrate the Trk signaling pathway and the experimental workflows for solubility and stability testing.
Caption: Trk Signaling Pathway Overview.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. snscourseware.org [snscourseware.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pan-Trk-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pan-Trk-IN-2, also referred to as cpd-1, is a potent, small-molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, encompassing TrkA, TrkB, and TrkC. These receptor tyrosine kinases are critical regulators of neuronal development and function and have emerged as significant therapeutic targets in oncology due to their role in various cancers when activated by genetic rearrangements (NTRK gene fusions). This compound has demonstrated significant anti-tumor activity, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of TrkA, TrkB, and TrkC, it prevents the phosphorylation and subsequent activation of the receptor. This blockade of Trk signaling inhibits downstream pathways responsible for cell proliferation, survival, and migration. The primary signaling cascades affected include the Ras/MAPK, PI3K/AKT, and PLCγ pathways.
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against wild-type Trk kinases and a common drug-resistant mutant. This data is derived from the primary publication and is crucial for determining appropriate concentrations for cell-based assays.[1][2]
| Target | IC50 (nM) | Assay Type |
| TrkA | Low nM | Kinase Inhibition Assay |
| TrkB | Low nM | Kinase Inhibition Assay |
| TrkC | Low nM | Kinase Inhibition Assay |
| BaF3-TEL-TrkC (G623R) | Low nM | Cell Proliferation Assay |
Note: Specific low nanomolar IC50 values are detailed in the primary publication.[1][2]
Experimental Protocols
Protocol 1: In Vitro Trk Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases using a radiometric assay with [γ-³³P]ATP.
Materials:
-
Purified recombinant TrkA, TrkB, or TrkC kinase domain
-
This compound (cpd-1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound solution.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells harboring Trk fusions, such as the BaF3-TEL-TrkC G623R cell line.
Materials:
-
BaF3-TEL-TrkC G623R cells (or other Trk-dependent cell lines)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (cpd-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the Trk signaling pathway.
Caption: Experimental workflow for evaluating this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][1,4]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pan-Trk Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pan-Trk inhibitors in in vivo mouse models, focusing on dosage, administration, and experimental workflows. As "Pan-Trk-IN-2" is not a widely documented specific agent, this guide synthesizes data from well-characterized pan-Trk inhibitors such as Entrectinib, Larotrectinib, and others to provide representative protocols and dosage ranges applicable to preclinical studies.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical drivers in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a diverse range of adult and pediatric cancers. Pan-Trk inhibitors are small molecules designed to block the kinase activity of all three Trk family members, thereby inhibiting downstream signaling pathways and suppressing tumor growth. These inhibitors have shown significant promise in tumor-agnostic therapies.
Constitutive activation of Trk receptors leads to the activation of several downstream signaling cascades, including the Ras/MAPK/ERK and PI3K/AKT pathways, which are crucial for promoting tumorigenesis.[1] Pan-Trk inhibitors function by competing with ATP for the binding site in the kinase domain of the Trk receptors, thus preventing their phosphorylation and subsequent activation of these oncogenic pathways.
Data Presentation: Pan-Trk Inhibitor Dosage in Mouse Models
The following table summarizes dosages and administration routes for various pan-Trk inhibitors used in preclinical mouse xenograft models. This data can serve as a starting point for designing in vivo studies with novel or less-characterized pan-Trk inhibitors.
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Entrectinib | Neuroblastoma Xenograft | 60 mg/kg | Oral (PO) | Twice Daily (BID) | [2][3] |
| Entrectinib | Ba/F3-TEL-TRKA Xenograft | 30 mg/kg | Oral (PO) | Twice Daily (BID) | [1] |
| Entrectinib | ALK-driven ALCL Xenograft | 30 or 60 mg/kg | Oral (PO) | Twice Daily (BID) | [1] |
| AR523 | KM12 (colorectal) Xenograft | 10, 30, 100 mg/kg | Oral (PO) | Daily | [4] |
| CEP-701 | Prostate Cancer Model (Rat) | 10 mg/kg | Gavage | Twice Daily (BID), 5 days/week | [5] |
| JND4135 | BaF3-CD74-TRKA-G667C Xenograft | 40 mg/kg | Intraperitoneal (IP) | Not Specified | [6] |
| Selitrectinib (LOXO-195) | TRKA-dependent tumor models | 10 mg/kg | Oral (PO) | Not Specified | [7] |
Signaling Pathway of Pan-Trk Inhibition
The diagram below illustrates the mechanism of action of pan-Trk inhibitors. In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent dimerization and autophosphorylation. This activates downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, promoting cell proliferation, survival, and tumor growth. Pan-Trk inhibitors block this initial phosphorylation step, effectively shutting down these oncogenic signals.
Caption: Pan-Trk inhibitor signaling pathway.
Experimental Protocols
The following are generalized protocols for in vivo studies using pan-Trk inhibitors in mouse xenograft models. These should be adapted based on the specific inhibitor, tumor model, and experimental goals.
Formulation of Pan-Trk Inhibitors for In Vivo Administration
Many small molecule inhibitors have poor aqueous solubility. A common formulation for oral administration is a suspension in a vehicle such as:
-
0.5% (w/v) methylcellulose with 0.1% to 1% (v/v) Tween 80 in sterile water.[2]
Protocol:
-
Weigh the required amount of the pan-Trk inhibitor.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose and 1% Tween 80 in sterile water).
-
Add a small amount of the vehicle to the inhibitor powder to create a paste.
-
Gradually add the remaining vehicle while stirring or vortexing to ensure a homogenous suspension.
-
Sonication in a water bath for approximately 20 minutes can aid in creating a uniform suspension.[2]
-
Prepare fresh formulations as required, typically weekly, and store at 4°C.[2]
Mouse Xenograft Model and Treatment
This protocol outlines a typical subcutaneous xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells).
-
Matrigel or a similar basement membrane matrix.
-
Pan-Trk inhibitor formulated for administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Cell Preparation: Culture the NTRK-fusion positive cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
-
Treatment Administration:
-
Treatment Group: Administer the pan-Trk inhibitor at the desired dose and schedule (e.g., 60 mg/kg, BID, via oral gavage).[2]
-
Control Group: Administer the vehicle control using the same volume, route, and schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week.[2] Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria such as significant weight loss or tumor regression in the treatment group.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess target engagement. This can be done by Western blot to analyze the phosphorylation status of Trk, AKT, and ERK.[4]
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical in vivo experiment to evaluate a pan-Trk inhibitor.
Caption: In vivo experimental workflow.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo studies with pan-Trk inhibitors. The dosage table, derived from published preclinical studies of inhibitors like Entrectinib, provides a valuable reference for dose selection. The detailed protocols for formulation and administration, along with the workflow and signaling pathway diagrams, are intended to facilitate the design and execution of robust and reproducible experiments to evaluate the efficacy of pan-Trk inhibitors in various mouse models of cancer. Careful consideration of the specific inhibitor's properties and the tumor model is essential for adapting these general guidelines to a specific research context.
References
- 1. researchgate.net [researchgate.net]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-trk inhibition decreases metastasis and enhances host survival in experimental models as a result of its selective induction of apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Study of NTRK Fusion-Positive Cancers Using a Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric cancers. These chromosomal rearrangements result in the expression of chimeric Trk fusion proteins with constitutively active kinase function.[1][2] This ligand-independent activation perpetually stimulates downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, leading to uncontrolled cell proliferation, survival, and tumor growth.[1][3][4]
The development of potent and selective pan-Trk inhibitors has ushered in a new era of tumor-agnostic therapies. These small molecules target the ATP-binding site of the Trk kinase domain, effectively shutting down the aberrant signaling cascade. This application note provides an overview of the use of a representative pan-Trk inhibitor, herein referred to as Pan-Trk-IN-2, for the preclinical study of NTRK fusion-positive cancers. As specific data for a compound named "this compound" is not publicly available, this document utilizes representative data from well-characterized pan-Trk inhibitors to illustrate its application.
Mechanism of Action
This compound is a highly potent and selective, ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases. By binding to the kinase domain of the Trk fusion oncoprotein, this compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition of oncogenic signaling leads to cell cycle arrest and apoptosis in NTRK fusion-driven cancer cells.
Signaling Pathway Diagram
Caption: NTRK fusion protein signaling and inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound can be quantified through biochemical and cell-based assays. The following tables provide representative data for a potent pan-Trk inhibitor against wild-type Trk kinases and cancer cell lines harboring NTRK fusions.
Table 1: Biochemical Activity of a Representative Pan-Trk Inhibitor
| Target | IC50 (nM) |
| TrkA | < 1 |
| TrkB | < 1 |
| TrkC | < 1 |
Table 2: Anti-proliferative Activity of a Representative Pan-Trk Inhibitor in NTRK Fusion-Positive Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | GI50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | < 10 |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | < 10 |
| SW-1 | Sarcoma | ETV6-NTRK3 | < 10 |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the IC50 value of this compound against recombinant Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the kinase solution (e.g., 2X final concentration) to each well.
-
Add 2.5 µL of the this compound dilution series to the wells.
-
Add 5 µL of the ATP and substrate mixture (2X final concentration) to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the anti-proliferative effect of this compound on NTRK fusion-positive cancer cell lines.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Spectrophotometer capable of reading absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance and normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.
Western Blotting for Trk Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on the phosphorylation of Trk fusion proteins in cells.
Materials:
-
NTRK fusion-positive cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Trk (pan-Trk), anti-Trk (pan), and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Trk) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-Trk and anti-β-actin antibodies for loading controls.
Experimental Workflow
A typical preclinical evaluation of a pan-Trk inhibitor involves a multi-step process from initial screening to in vivo efficacy studies.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for a pan-Trk inhibitor.
Conclusion
This application note provides a framework for the preclinical characterization of a pan-Trk inhibitor for the treatment of NTRK fusion-positive cancers. The provided protocols and representative data serve as a guide for researchers to design and execute experiments to evaluate the efficacy and mechanism of action of novel pan-Trk inhibitors. The use of such targeted therapies holds great promise for patients with these genetically defined cancers.
References
Application Notes and Protocols for Combining Pan-TRK Inhibitors with Chemotherapy Agents
Aimed at: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a general framework and protocols for the investigation of pan-Tropomyosin Receptor Kinase (TRK) inhibitors in combination with chemotherapy. As of the latest literature review, no specific preclinical or clinical data for a compound designated "Pan-Trk-IN-2" in combination with chemotherapy agents is publicly available. The information herein is based on the established mechanisms of approved pan-TRK inhibitors, such as larotrectinib and entrectinib, and general principles of combination therapy in oncology.
Introduction to Pan-TRK Inhibitors and Rationale for Combination Therapy
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical for the development and function of the nervous system. Genomic rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains. These fusion proteins are potent oncogenic drivers in a wide range of adult and pediatric solid tumors.
Pan-TRK inhibitors, such as larotrectinib and entrectinib, are highly selective and potent drugs that target the ATP-binding site of TRK kinases, leading to the inhibition of downstream signaling pathways and subsequent tumor growth suppression.[1][2] While these inhibitors have demonstrated remarkable and durable responses as monotherapy in patients with TRK fusion-positive cancers, the development of acquired resistance can limit their long-term efficacy.[3]
Rationale for Combination with Chemotherapy:
The combination of pan-TRK inhibitors with traditional cytotoxic chemotherapy is a rational strategy to:
-
Enhance Anti-Tumor Efficacy: Targeting distinct and complementary cellular pathways—signal transduction by TRK inhibitors and DNA damage or cell division by chemotherapy—may result in synergistic or additive anti-tumor effects.
-
Overcome or Delay Acquired Resistance: The development of resistance to TRK inhibitors can occur through on-target mutations in the NTRK kinase domain or through the activation of bypass signaling pathways.[1] Combining a TRK inhibitor with a chemotherapy agent from the outset may eliminate tumor cell clones that could later give rise to resistance.
-
Target Tumor Heterogeneity: Tumors are often composed of heterogeneous cell populations, some of which may be less dependent on TRK signaling. Chemotherapy can help to eliminate these less sensitive cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general TRK signaling pathway and a typical experimental workflow for evaluating the combination of a pan-TRK inhibitor with a chemotherapy agent.
References
Application Notes and Protocols for Pan-Trk Inhibitor-Induced Apoptosis in Tumor Cells
For research, scientific, and drug development professionals.
Disclaimer: The compound "Pan-Trk-IN-2" does not correspond to a recognized nomenclature in published scientific literature. This document utilizes data and protocols for the well-characterized pan-Trk inhibitor CEP-701 (Lestaurtinib) as a representative agent for inducing apoptosis in tumor cells. The principles and methodologies described herein are broadly applicable to the study of similar pan-Trk inhibitors.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant activation of Trk signaling, often through gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. Pan-Trk inhibitors are designed to block the activity of all three Trk receptors, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis. CEP-701 (Lestaurtinib) is a potent, orally bioavailable, multi-kinase inhibitor with significant activity against the Trk family of receptors, as well as other kinases such as FLT3 and JAK2. By inhibiting the tyrosine kinase activity of Trk receptors, CEP-701 effectively induces apoptosis in cancer cells dependent on these signaling pathways for survival.[1][2][3]
These application notes provide a summary of the anti-tumor activity of CEP-701, focusing on its ability to induce apoptosis, and offer detailed protocols for its experimental application in a research setting.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CEP-701
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| TrkA | 25 | Kinase Assay | [1] |
| FLT3 | 2 | Kinase Assay | [1] |
| JAK2 | 0.9 | Kinase Assay | [1][4] |
Table 2: Cellular Activity of CEP-701 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| KMH2 | Anaplastic Thyroid Cancer | 0.21 | 72h | [1] |
| CAL62 | Anaplastic Thyroid Cancer | 0.41 | 72h | [1] |
| THJ-21T | Anaplastic Thyroid Cancer | 2.35 | 72h | [1] |
| Various Neuroblastoma | Neuroblastoma | 0.09 (median) | 72h | [5][6] |
Table 3: Apoptosis Induction by CEP-701 in Hodgkin Lymphoma (HL) Cell Lines
| Cell Line | Apoptosis Rate at 300 nM (%) | Exposure Time |
| L-428 | 62 | 48h |
| L-1236 | 57 | 48h |
| L-540 | 10 | 48h |
| HDLM-2 | 64 | 48h |
| HD-MY-Z | 30 | 48h |
| Data derived from MedchemExpress product page citing relevant research.[1] |
Table 4: In Vivo Efficacy of CEP-701 in a Prostate Cancer Model
| Animal Model | Treatment Regimen | Outcome | Reference |
| Dunning H Rat Prostate Cancer | 10 mg/kg CEP-701, twice daily, 5 days/week | Increased median survival from 408 to 566 days (p < 0.001) | [2] |
Signaling Pathway
The primary mechanism of action of pan-Trk inhibitors like CEP-701 is the competitive inhibition of ATP binding to the kinase domain of Trk receptors. This blocks receptor autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including the Ras/MAPK/ERK and PI3K/Akt pathways. The inhibition of these pathways ultimately leads to the activation of the apoptotic cascade.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of a pan-Trk inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pan-Trk inhibitor (e.g., CEP-701) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the pan-Trk inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with a pan-Trk inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pan-Trk inhibitor (e.g., CEP-701) dissolved in DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the pan-Trk inhibitor for the specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis of Trk Signaling Pathway
This protocol is for assessing the effect of a pan-Trk inhibitor on the phosphorylation status of Trk receptors and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pan-Trk inhibitor (e.g., CEP-701) dissolved in DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Trk, anti-pan-Trk, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the pan-Trk inhibitor at various concentrations and time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Pan-Trk inhibitors, exemplified by CEP-701, represent a promising therapeutic strategy for cancers harboring NTRK fusions or otherwise dependent on Trk signaling. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the apoptotic effects and mechanisms of action of these targeted agents in relevant preclinical models. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of pan-Trk inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-trk inhibition decreases metastasis and enhances host survival in experimental models as a result of its selective induction of apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lestaurtinib potentiates TRAIL‐induced apoptosis in glioma via CHOP‐dependent DR5 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pan-Trk-IN-2 not showing activity in cells
Welcome to the technical support center for Pan-Trk-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter when this compound does not show the expected activity in your cell-based assays.
Question: Why am I not observing any activity with this compound in my cell line?
Answer: A lack of activity can stem from several factors, ranging from experimental setup to the specific biology of your cell line. Here’s a step-by-step guide to troubleshoot this issue:
1. Confirm Target Expression and Activation:
-
Is the target Trk kinase (TrkA, TrkB, or TrkC) expressed in your cell line?
-
Pan-Trk inhibitors are most effective in cell lines with overexpression or constitutive activation of Trk receptors.[] The most common cause of constitutive activation is an NTRK gene fusion.[2][3]
-
Action: Verify Trk protein expression levels via Western blot or pan-Trk immunohistochemistry (IHC).[][4][5] IHC can be a reliable screening tool to detect NTRK fusions.[4][5][6][7]
-
-
Is the Trk kinase phosphorylated (activated)?
-
In the absence of an activating fusion, Trk receptors require neurotrophin ligands (like NGF for TrkA) for activation.
-
Action: If your cells do not harbor an NTRK fusion, you may need to stimulate them with the appropriate neurotrophin to induce Trk phosphorylation. Confirm activation by performing a Western blot for phosphorylated Trk (p-Trk).
-
2. Evaluate Inhibitor Bioavailability and Stability:
-
Is the inhibitor getting into the cells?
-
Is the inhibitor stable and soluble in your culture medium?
-
The compound may degrade or precipitate in the culture medium over the course of your experiment.
-
Action: Prepare fresh stock solutions of this compound and visually inspect the medium for any signs of precipitation after adding the inhibitor.
-
-
Is the inhibitor binding to serum proteins?
-
Components of fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[8][9][11]
-
Action: Consider reducing the serum concentration during the inhibitor treatment or using a serum-free medium, if your cells can tolerate it. If you must use serum, you may need to increase the inhibitor concentration.[11]
-
3. Optimize Experimental Conditions:
-
Are you using an appropriate concentration of this compound?
-
The effective concentration can vary significantly between cell lines.
-
Action: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
-
Is the incubation time sufficient?
-
The time required to observe an effect can vary depending on the assay. Inhibition of Trk phosphorylation can be rapid, while effects on cell viability may take 24-72 hours.
-
Action: Conduct a time-course experiment to identify the optimal treatment duration.
-
4. Consider the Possibility of Resistance:
-
Does your cell line have pre-existing or acquired resistance to Trk inhibitors?
-
Resistance can occur through on-target mutations in the Trk kinase domain or through the activation of bypass signaling pathways (e.g., KRAS, BRAF, or MET).[][3][12]
-
Action: If you suspect resistance, you may need to sequence the NTRK gene in your cell line to check for known resistance mutations. Investigating downstream signaling pathways (e.g., MAPK, PI3K/AKT) can help identify potential bypass mechanisms.[12]
-
Question: How can I be sure my assay is working correctly?
Answer: It's crucial to validate your assay with appropriate controls.
-
Positive Control: Use a cell line known to be sensitive to Trk inhibitors (e.g., a cell line with a known NTRK fusion).
-
Negative Control: Use a cell line that does not express Trk kinases.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve the inhibitor.
-
Assay-Specific Controls: For biochemical assays, include a known active inhibitor to confirm assay performance.[13]
Quantitative Data Summary
The optimal concentration and experimental conditions for this compound can vary. The following table provides a general overview of factors influencing the effective concentration of kinase inhibitors in cell-based assays.
| Parameter | Typical Range/Condition | Rationale & Considerations |
| Inhibitor Concentration | 10 nM - 10 µM | A wide range should be tested in a dose-response curve to determine the IC50 for your specific cell line and endpoint. |
| Incubation Time | 30 min - 72 hours | Short incubation (30 min - 4 hours) is often sufficient for phosphorylation studies (Western blot). Longer incubation (24 - 72 hours) is typically required for cell viability or apoptosis assays. |
| Serum Concentration | 0% - 10% | High serum concentrations can decrease inhibitor availability due to protein binding.[8][9][11] Reducing serum may increase potency. |
| ATP Concentration (in vitro assays) | Physiological (1 mM) vs. Km(ATP) | In biochemical kinase assays, the ATP concentration is a critical factor.[14] Using physiological ATP levels can provide more relevant data for cellular activity.[14] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Trk Inhibition
This protocol is used to directly assess the ability of this compound to inhibit the phosphorylation of Trk kinases.
-
Cell Seeding: Plate your cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): If your cell line does not have an NTRK fusion and requires ligand stimulation, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Ligand Stimulation (If applicable): Add the appropriate neurotrophin (e.g., NGF for TrkA) to the media for 15-30 minutes to induce Trk phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Trk (e.g., p-TrkA/B/C).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Trk to confirm equal protein loading.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Assay Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting this compound activity.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting lack of inhibitor activity.
Caption: General experimental workflow for testing this compound efficacy.
References
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 7. Pan-TRK [neogenomics.com]
- 8. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
Pan-Trk-IN-2 off-target effects troubleshooting
Welcome to the technical support center for Larotrectinib, a selective pan-Trk inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during pre-clinical and clinical research involving Larotrectinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Larotrectinib?
Larotrectinib is an orally available, potent, and highly selective ATP-competitive inhibitor of Tropomyosin Receptor Kinases A (TrkA), B (TrkB), and C (TrkC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2][3][4] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival.[3][5] Larotrectinib binds to the ATP-binding site of the TRK kinase domain, inhibiting its activity and thereby blocking downstream signaling pathways such as the MAPK and PI3K-AKT pathways.[5][6] This leads to the induction of apoptosis and inhibition of cell growth in tumors harboring these NTRK fusions.[2][3]
Q2: How selective is Larotrectinib?
Larotrectinib is highly selective for TRK kinases. It has been shown to be over 100-fold more selective for TRK proteins compared to a large panel of other kinases, with the exception of TNK2.[6][7] This high selectivity contributes to its favorable safety profile, with most adverse events being of low severity.[1][8][9]
Q3: My cells with a confirmed NTRK fusion are not responding to Larotrectinib. What could be the cause?
This phenomenon is known as primary resistance. Several factors could be at play:
-
Subclonal NTRK Fusion: The NTRK fusion may be a subclonal event, meaning it is present in only a small fraction of the tumor cells. While Larotrectinib may inhibit this subpopulation, the bulk of the tumor, which lacks the fusion, will continue to proliferate.[10]
-
Non-functional Fusion Protein: The detected gene fusion may not translate into a functional, constitutively active TRK protein. It is advisable to confirm TRK protein expression and phosphorylation via immunohistochemistry (IHC) or Western blot.[10]
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Incorrect Fusion Confirmation: The initial molecular testing that identified the NTRK fusion could have been a false positive. It is recommended to use an orthogonal method (e.g., RNA-based sequencing to confirm a DNA-based finding) for verification.
Q4: My cells/model initially responded to Larotrectinib but have now developed resistance. What are the common mechanisms?
This is known as acquired resistance. There are two main categories of mechanisms:
-
On-Target Resistance: This involves the acquisition of secondary mutations within the kinase domain of the NTRK fusion gene itself. These mutations can interfere with Larotrectinib binding. Common mutations include substitutions in the solvent front (e.g., NTRK1 G595R), gatekeeper residue (NTRK1 F589L), and xDFG motif.[11]
-
Off-Target Resistance: The cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. A common mechanism is the activation of the MAPK pathway through acquired mutations in genes like BRAF (V600E) or KRAS (G12D), or through amplification of other receptor tyrosine kinases like MET.[11][12][13]
Troubleshooting Guide: Investigating Larotrectinib Resistance
If you observe unexpected results or resistance when using Larotrectinib, follow this structured troubleshooting guide.
Issue 1: No initial response to Larotrectinib in an NTRK fusion-positive model (Primary Resistance).
| Potential Cause | Recommended Action |
| Assay Artifact | Confirm the NTRK gene fusion with an orthogonal method (e.g., RNA-seq if initially found by DNA-seq). |
| Lack of Protein Expression | Verify expression of the TRK fusion protein using pan-Trk IHC or Western blot. |
| Subclonality | Use fluorescence in situ hybridization (FISH) to assess the percentage of cells harboring the fusion. A low percentage (<15-20%) may indicate a subclonal driver.[10] |
Issue 2: Loss of response after initial sensitivity to Larotrectinib (Acquired Resistance).
| Potential Cause | Recommended Action |
| On-Target Mutation | Sequence the kinase domain of the NTRK fusion gene in resistant clones to identify secondary mutations. |
| Off-Target Bypass Pathway | Perform genomic profiling (e.g., whole-exome or targeted panel sequencing) on resistant clones to look for new alterations in common cancer signaling pathways (e.g., BRAF, KRAS, MET, EGFR).[11][12] |
| Inadequate Drug Exposure | Verify the concentration and stability of Larotrectinib in your experimental system. |
Data Summary
Larotrectinib Kinase Selectivity
The table below summarizes the inhibitory potency of Larotrectinib against the three TRK kinases.
| Kinase Target | IC₅₀ (nmol/L) |
| TrkA | 6.5 |
| TrkB | 8.1 |
| TrkC | 10.6 |
| (Data sourced from preclinical in vitro assays)[6][8] |
Experimental Protocols
Protocol 1: General Methodology for Kinase Profiling
To assess the selectivity of an inhibitor like Larotrectinib, its activity is tested against a broad panel of purified kinases.
-
Assay Principle: The assay typically measures the phosphorylation of a substrate by a specific kinase in the presence of ATP. The inhibitor's effect is quantified by the reduction in phosphorylation.
-
Procedure Outline:
-
A panel of recombinant kinases is selected (e.g., the 226 non-TRK kinase panel mentioned for Larotrectinib).[6]
-
Each kinase reaction is set up with its specific substrate and a fixed, near-Km concentration of ATP.
-
A concentration range of the inhibitor (e.g., Larotrectinib) is added to the reactions.
-
Reactions are incubated to allow for phosphorylation.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (³³P-ATP) or fluorescence-based immunoassays.
-
IC₅₀ values are calculated from the dose-response curves for each kinase.
-
Protocol 2: General Methodology for Cellular Resistance Assay
This workflow is used to confirm resistance and investigate its mechanism in cell lines.
-
Generate Resistant Clones:
-
Culture an NTRK fusion-positive cell line known to be sensitive to Larotrectinib.
-
Continuously expose the cells to gradually increasing concentrations of Larotrectinib over several weeks to months.
-
Isolate and expand single-cell clones that can proliferate at concentrations of Larotrectinib that are toxic to the parental cell line.
-
-
Confirm Resistance:
-
Perform a cell viability assay (e.g., CCK-8, CellTiter-Glo) on both the parental and resistant cell lines with a dose-response of Larotrectinib.
-
A significant rightward shift in the IC₅₀ value for the resistant line confirms resistance.
-
-
Investigate Mechanism:
-
On-Target: Extract DNA/RNA from resistant clones and sequence the NTRK fusion kinase domain to check for mutations.
-
Off-Target: Perform Western blot analysis to probe for hyperactivation of bypass signaling pathways (e.g., increased p-ERK, p-AKT). Conduct broader genomic sequencing to identify mutations in key oncogenes like BRAF or KRAS.[12]
-
Visualizations
Caption: Workflow for troubleshooting primary resistance to Larotrectinib.
Caption: On-target vs. off-target mechanisms of acquired resistance.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Larotrectinib - NCI [dctd.cancer.gov]
- 5. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 6. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Resistance to Larotrectinib in a Patient With Squamous NSCLC With Subclonal NTRK1 Fusion: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Efficacy and Safety of Larotrectinib in Patients With Tropomyosin Receptor Kinase Fusion–Positive Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
improving Pan-Trk-IN-2 solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Trk inhibitor, Pan-Trk-IN-2. The focus of this guide is to address common challenges related to the compound's solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO). Many small molecule inhibitors, particularly those with hydrophobic properties, exhibit good solubility in DMSO.[1][2][3] It is crucial to use anhydrous DMSO to prevent the compound from precipitating out of solution.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.1% to 0.5%. However, the optimal concentration may vary depending on the cell line and the specific assay being performed. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[2]
Q3: My this compound precipitates when I add it to my aqueous culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds.[4][5] Here are a few troubleshooting steps:
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Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, perform serial dilutions in your culture medium.
-
Pre-warming: Gently warm your culture medium to 37°C before adding the inhibitor.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
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Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
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Problem: The lyophilized powder is not fully dissolving in the chosen solvent.
-
Possible Cause: The solvent may not be appropriate, or the compound has low solubility.
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Solution:
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Try a different organic solvent. While DMSO is a common choice, other options like ethanol or dimethylformamide (DMF) could be tested.
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Increase the volume of the solvent to lower the concentration.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to aid dissolution.
-
Issue 2: Compound Crashes Out of Solution During Storage
-
Problem: The dissolved this compound precipitates out of the stock solution over time.
-
Possible Cause: The stock solution is supersaturated, or the storage conditions are not optimal.
-
Solution:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Ensure the storage container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
-
Consider preparing a fresh stock solution before each experiment if stability is a persistent issue.
-
Issue 3: Inconsistent Results in In Vitro Assays
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Problem: High variability in experimental results between replicates or different experiments.
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Possible Cause: Incomplete dissolution or precipitation of this compound in the assay medium.
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Solution:
-
Visually inspect your assay plates under a microscope for any signs of compound precipitation.
-
Prepare fresh dilutions of this compound for each experiment.
-
Review your dilution protocol to ensure consistency and accuracy.
-
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following tables summarize the solubility of two well-characterized, clinically approved pan-Trk inhibitors, Larotrectinib and Entrectinib, which can serve as a useful reference.
Table 1: Solubility of Larotrectinib
| Solvent/Condition | Solubility | Reference |
| Water | 0.238 mg/mL | [6][7] |
| Aqueous (pH 1.0) | Very Soluble | [8] |
| Aqueous (pH 6.8) | Freely Soluble | [8] |
| DMSO | 86 mg/mL | [9] |
| Ethanol | 86 mg/mL | [9] |
Table 2: Solubility of Entrectinib
| Solvent/Condition | Solubility | Reference |
| Ethanol | ~1 mg/mL | [10] |
| DMSO | >28.1 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [10] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [10] |
| Aqueous (pH 1.2) | >40 mg/mL | [11] |
| Aqueous (pH 5.3) | 0.03 mg/mL | [11] |
| Aqueous (pH 6.4) | 0.002 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Hydrophobic Inhibitor in DMSO
-
Materials:
-
Lyophilized this compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L))
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) sterile cell culture medium
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Sterile microcentrifuge tubes or 96-well plates
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Calibrated pipettes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the inhibitor to the medium and mix immediately and thoroughly.
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For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
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Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and non-toxic to the cells.
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Use the freshly prepared working solutions for your in vitro assays immediately.
-
Visualizations
Caption: Trk signaling pathway illustrating the major downstream cascades.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Pan-Trk-IN-2 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of Pan-Trk-IN-2, a pan-Tropomyosin receptor kinase (Trk) inhibitor. Adherence to proper handling and storage protocols is critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: For long-term stability, this compound should be stored as a solid powder at -20°C. Under these conditions, the compound is expected to be stable for up to three years.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For instance, a representative pan-Trk inhibitor, PF-06273340, is soluble in DMSO at a concentration of 95 mg/mL (197.94 mM)[1]. Always use fresh, anhydrous DMSO to avoid solubility issues, as moisture-absorbing DMSO can reduce the solubility of the compound[1].
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of this compound should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C and are expected to be stable for up to two years.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways for small molecule inhibitors like this compound are typically hydrolysis and oxidation. Hydrolysis can occur in the presence of water, especially at non-neutral pH, while oxidation can be initiated by exposure to air and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in assays. | Compound degradation due to improper storage. | - Ensure the solid compound is stored at -20°C and stock solutions at -80°C.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Prepare fresh working solutions from a new aliquot for each experiment. |
| Inaccurate concentration of the stock solution. | - Verify the calibration of balances used for weighing the compound.- Ensure complete dissolution of the compound when preparing the stock solution. | |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or solution instability. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- Use fresh, anhydrous DMSO for preparing stock solutions[1].- Consider preparing a fresh stock solution if precipitation persists. |
| Variability between experimental replicates. | Inconsistent handling of the compound. | - Ensure uniform treatment of all samples with the inhibitor.- Use a consistent and validated protocol for preparing working solutions and treating cells or samples. |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
- Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.
- Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
- Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
- Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
- HPLC Analysis: Analyze the samples using a validated HPLC method to separate the parent compound from any degradation products. The peak area of the parent compound can be used to quantify the extent of degradation.
Visualizations
Caption: Trk Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
Technical Support Center: Overcoming Resistance to Pan-Trk Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to pan-Trk inhibitors in their cell line experiments. As specific data for "Pan-Trk-IN-2" is limited in published literature, this guide utilizes data from well-characterized and clinically relevant pan-Trk inhibitors such as larotrectinib and entrectinib, which are expected to have similar resistance profiles.
Frequently Asked Questions (FAQs)
Q1: My NTRK fusion-positive cell line is showing decreased sensitivity to my pan-Trk inhibitor. What are the possible reasons?
A1: Decreased sensitivity, or acquired resistance, to pan-Trk inhibitors is a known phenomenon and can be broadly categorized into two main mechanisms:
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On-target resistance: This involves genetic changes in the NTRK gene itself, specifically within the kinase domain. These mutations can interfere with the binding of the inhibitor to the Trk protein. Common on-target resistance mutations include:
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on Trk signaling. This is often referred to as "bypass pathway activation." Common bypass pathways include:
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Activation of other receptor tyrosine kinases (RTKs), such as MET.
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Mutations in downstream signaling molecules like BRAF or KRAS.
-
Q2: How can I determine the mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism, a combination of molecular and biochemical techniques is recommended:
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Sanger sequencing or next-generation sequencing (NGS) of the NTRK kinase domain: This will identify any on-target mutations.
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Phospho-receptor tyrosine kinase (RTK) array: This can help identify the activation of alternative RTKs, indicating a bypass pathway.
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Western blotting: Analyze the phosphorylation status of key downstream signaling proteins such as AKT, ERK, and MET to identify activated bypass pathways.
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Whole-exome or RNA sequencing: For a more comprehensive and unbiased discovery of novel resistance mechanisms.
Q3: What are the strategies to overcome resistance to pan-Trk inhibitors?
A3: The strategy to overcome resistance depends on the underlying mechanism:
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For on-target mutations: The use of next-generation Trk inhibitors is the primary strategy. Inhibitors like selitrectinib (LOXO-195) and repotrectinib (TPX-0005) were specifically designed to be effective against many of the common resistance mutations.[1][2]
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For off-target bypass pathways: A combination therapy approach is typically required. This involves continuing the pan-Trk inhibitor to suppress the primary oncogenic driver while simultaneously using another inhibitor to block the activated bypass pathway (e.g., a MET inhibitor if MET signaling is activated).
Q4: Are there any next-generation Trk inhibitors available for research use?
A4: Yes, several next-generation Trk inhibitors are available for preclinical research. These include selitrectinib and repotrectinib, which have been shown to be effective against various on-target resistance mutations.[2]
Troubleshooting Guides
Issue 1: Gradual increase in IC50 of pan-Trk inhibitor over time.
| Possible Cause | Suggested Solution |
| Emergence of a resistant sub-clone of cells. | 1. Isolate single-cell clones from the resistant population and test their individual sensitivity to the inhibitor. 2. Perform molecular analysis (NGS of NTRK kinase domain) on both the parental and resistant cell populations to identify any acquired mutations. 3. Evaluate for bypass pathway activation using a phospho-RTK array or Western blotting for key signaling molecules (p-MET, p-EGFR, etc.). |
| Sub-optimal inhibitor concentration or treatment schedule. | 1. Re-evaluate the dose-response curve to confirm the IC50. 2. Ensure consistent inhibitor concentration in the culture medium by replacing it regularly. |
Issue 2: Complete loss of response to the pan-Trk inhibitor.
| Possible Cause | Suggested Solution |
| A dominant resistance mechanism has been established. | 1. Immediately perform molecular and biochemical analysis to determine if the resistance is on-target or off-target. 2. Switch to a next-generation Trk inhibitor if an on-target mutation is identified. 3. Initiate combination therapy with an appropriate inhibitor if a bypass pathway is confirmed. |
| Cell line contamination or misidentification. | Perform cell line authentication using short tandem repeat (STR) profiling. |
Data Presentation
Table 1: Inhibitory Activity of First and Second-Generation Trk Inhibitors Against Wild-Type and Mutant NTRK Fusions.
| Cell Line/Mutation | Larotrectinib IC50 (nM) | Selitrectinib (LOXO-195) IC50 (nM) | Repotrectinib (TPX-0005) IC50 (nM) |
| Ba/F3-TPM3-NTRK1 (WT) | 14 | 1.8 | <0.2 |
| Ba/F3-TPM3-NTRK1 G595R | >1000 | 10 | 3 |
| Ba/F3-ETV6-NTRK3 (WT) | 13.7 | 3.9 | 0.3 |
| Ba/F3-ETV6-NTRK3 G623R | >1000 | 2 | 4 |
Data compiled from published literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Generation of Pan-Trk Inhibitor-Resistant Cell Lines
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Initial Culture: Culture the parental NTRK fusion-positive cell line in standard growth medium.
-
Dose Escalation:
-
Begin by treating the cells with the pan-Trk inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal growth rate, double the concentration of the inhibitor.
-
Repeat this dose-doubling step until the cells are able to proliferate in the presence of a high concentration of the inhibitor (e.g., 1 µM).
-
-
Clonal Selection: Isolate single-cell clones from the resistant population using limiting dilution or cell sorting.
-
Characterization: Expand the resistant clones and confirm their resistance by re-determining the IC50 of the pan-Trk inhibitor. Perform molecular and biochemical analyses to identify the resistance mechanism.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Trk inhibitor for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Western Blotting for Trk Signaling
-
Sample Preparation:
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Treat cells with the Trk inhibitor at various concentrations and time points.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Trk, total Trk, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Canonical TRK signaling pathway activated by an NTRK fusion protein.
Caption: Mechanisms of resistance to pan-Trk inhibitors and corresponding therapeutic strategies.
Caption: Workflow for generating and characterizing pan-Trk inhibitor-resistant cell lines.
References
- 1. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-Trk-IN-2 inconsistent results in replicate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pan-Trk-IN-2. Given that "this compound" does not correspond to a publicly documented specific molecule, this guide addresses common issues encountered with Pan-Trk inhibitors as a class. The provided data and protocols are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pan-Trk inhibitors?
Pan-Trk inhibitors are a class of targeted therapy that function by blocking the activity of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In normal physiology, Trk receptors play a crucial role in the development and function of the nervous system.[1] In certain cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric Trk fusion proteins. These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled activation of downstream signaling pathways that drive tumor growth and survival.[2][3] The primary signaling cascades activated by Trk receptors include the MAPK/ERK, PI3K/AKT, and PLCγ/PKC pathways.[2][3] Pan-Trk inhibitors are designed to bind to the ATP-binding site of the Trk kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways.
Q2: In which experimental systems are Pan-Trk inhibitors typically used?
Pan-Trk inhibitors are primarily used in cancer research, particularly in studies involving tumors that harbor NTRK gene fusions. These fusions are found in a wide range of adult and pediatric solid tumors.[4] Common experimental systems include:
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Cell-based assays: Using cancer cell lines with known NTRK fusions to assess the inhibitor's effect on cell viability, proliferation, apoptosis, and signaling pathway modulation.
-
Biochemical assays: In vitro kinase assays to determine the inhibitor's potency (e.g., IC50) against purified Trk kinases.
-
Immunohistochemistry (IHC): While not a direct application of the inhibitor itself, Pan-Trk IHC is a common screening method to detect the overexpression of Trk proteins, which can be indicative of an underlying NTRK fusion.[1][4]
Q3: What are the key downstream signaling pathways affected by Pan-Trk inhibition?
The inhibition of Trk kinases by a Pan-Trk inhibitor blocks the activation of several critical downstream signaling pathways that are essential for cell growth, proliferation, and survival. A diagram of the core Trk signaling pathway is provided below.
Troubleshooting Inconsistent Results in Replicate Experiments
Inconsistent results with this compound can arise from a variety of factors, ranging from reagent handling to experimental design. The following guide provides a systematic approach to troubleshooting.
Experimental Workflow for Troubleshooting
The following workflow can help systematically identify the source of variability in your experiments.
Potential Sources of Variability and Solutions
The table below summarizes common sources of experimental variability and provides actionable solutions.
| Source of Variability | Potential Cause | Recommended Solution |
| This compound Reagent | - Degradation of the compound due to improper storage (light, temperature).- Inaccurate concentration of stock solution.- Multiple freeze-thaw cycles. | - Aliquot stock solutions and store protected from light at the recommended temperature.- Verify stock concentration using spectrophotometry or other analytical methods.- Use fresh aliquots for each experiment. |
| Cell Culture | - Mycoplasma contamination altering cellular response.- High passage number leading to genetic drift.- Inconsistent cell density at the time of treatment. | - Regularly test cell lines for Mycoplasma contamination.- Use cells within a defined low passage number range.- Ensure consistent cell seeding density and confluency at the start of each experiment. |
| Experimental Protocol | - Inaccurate pipetting, especially of the inhibitor.- Variation in incubation times.- Edge effects in multi-well plates. | - Calibrate pipettes regularly and use appropriate pipetting techniques.- Standardize all incubation steps using timers.- Avoid using the outer wells of plates or fill them with a buffer to maintain humidity. |
| Assay-Specific Issues | - Western Blot: Inconsistent protein loading, transfer efficiency, or antibody dilutions.- Cell Viability (e.g., MTT, CellTiter-Glo): Interference of the compound with the assay chemistry.- Kinase Assay: Sub-optimal ATP concentration affecting inhibitor potency. | - Use a reliable protein quantification method and loading controls (e.g., housekeeping proteins).- Run a compound-only control (no cells) to check for assay interference.- Use a physiologically relevant ATP concentration (typically in the millimolar range for cellular assays). |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Trk Inhibition
This protocol is designed to assess the inhibitory effect of this compound on Trk autophosphorylation in a relevant cell line.
-
Cell Seeding: Seed NTRK fusion-positive cells (e.g., KM12 cells) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Inhibitor Treatment: The next day, treat the cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Trk (e.g., pan-Trk A/B/C [Y674/Y675]) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Trk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed NTRK fusion-positive cells in a white, clear-bottom 96-well plate at an optimized density (e.g., 5,000 cells/well).
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Illustrative Quantitative Data
The following table provides example IC50 values for a generic Pan-Trk inhibitor across different assays and cell lines. Note: These are not actual data for a specific "this compound" and are for illustrative purposes only.
| Assay Type | Target | Cell Line | Illustrative IC50 (nM) |
| Biochemical Kinase Assay | TrkA | - | 5.2 |
| Biochemical Kinase Assay | TrkB | - | 3.8 |
| Biochemical Kinase Assay | TrkC | - | 4.5 |
| Cell Viability Assay | ETV6-NTRK3 Fusion | KM12 | 15.7 |
| Phospho-Trk Western Blot | TPM3-NTRK1 Fusion | CUTO-3 | 25.1 |
This technical support guide provides a framework for addressing inconsistencies when working with Pan-Trk inhibitors. By systematically evaluating reagents, cell culture practices, and experimental protocols, researchers can identify and mitigate sources of variability to obtain more reproducible and reliable data.
References
- 1. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diagnostic Value of Pan-Trk Expression to Detect Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusion in CNS Tumours: A Study Using Next-Generation Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Measuring Pan-Trk-IN-2 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on how to measure the target engagement of Pan-Trk-IN-2 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its target engagement important?
This compound is a pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC. These receptor tyrosine kinases are critical components of the neurotrophin signaling pathway, which regulates neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is implicated in various cancers and neurological disorders. Measuring the direct binding of this compound to its Trk targets in cells, known as target engagement, is crucial to correlate the compound's physical interaction with its biological effects and to determine its potency and selectivity in a physiological context.
Q2: What are the primary methods to measure this compound target engagement in cells?
There are three main approaches to quantify the interaction of this compound with Trk kinases in a cellular environment:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the thermal stabilization of Trk proteins upon ligand binding.[1][2][3][4][5]
-
NanoBRET™ Target Engagement Assay: This live-cell assay quantifies compound binding through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Trk protein and a fluorescent tracer.[6][7][8][9]
-
Inhibition of Trk Phosphorylation (Western Blotting): This indirect method measures the functional consequence of target engagement by quantifying the reduction in autophosphorylation of Trk kinases.
Pan-Trk Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the canonical Trk signaling pathway and the mechanism of action for a pan-Trk inhibitor like this compound.
Caption: Pan-Trk signaling is initiated by neurotrophin binding, leading to receptor dimerization and autophosphorylation, which activates downstream pathways like PI3K/Akt and Ras/MAPK. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of Trk receptors.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to directly measure the binding of a compound to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[1][2][3][4][5]
Experimental Workflow: CETSA®
Caption: CETSA workflow for assessing this compound target engagement.
Detailed Protocol: CETSA® with Western Blot Readout
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, which endogenously express TrkB) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the treated cells and resuspend them in a protein-stable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using a pan-Trk or a specific Trk (A, B, or C) antibody to detect the amount of soluble Trk protein at each temperature. An antibody against a housekeeping protein (e.g., GAPDH) should also be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Trk protein relative to the non-heated control against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Troubleshooting Guide: CETSA®
| Issue | Possible Cause | Solution |
| No thermal shift observed | - Compound does not bind to the target under the experimental conditions.- Compound concentration is too low.- Insufficient cell permeability. | - Confirm compound activity with an orthogonal assay.- Increase the concentration of this compound.- Increase incubation time or use a cell line with higher Trk expression. |
| High variability between replicates | - Inconsistent heating/cooling.- Incomplete cell lysis.- Pipetting errors. | - Use a thermal cycler for precise temperature control.- Ensure complete lysis by optimizing freeze-thaw cycles or using a stronger lysis buffer.- Use calibrated pipettes and be meticulous with sample handling. |
| Weak Western blot signal | - Low expression of Trk in the chosen cell line.- Poor antibody quality.- Insufficient protein loading. | - Use a cell line known to have high Trk expression or an overexpression system.- Validate the antibody with a positive control.- Increase the amount of protein loaded onto the gel. |
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein in real-time. It relies on the principle of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused Trk protein (the donor) and a cell-permeable fluorescent tracer that binds to the Trk active site (the acceptor). An unlabeled compound, like this compound, will compete with the tracer for binding, leading to a decrease in the BRET signal.[6][7][8][9][10][11]
Experimental Workflow: NanoBRET™
Caption: NanoBRET workflow for quantifying this compound target engagement.
Detailed Protocol: NanoBRET™
-
Cell Transfection and Plating:
-
Transfect cells (e.g., HEK293) with a vector encoding for a NanoLuc®-Trk fusion protein.
-
24 hours post-transfection, harvest the cells and plate them in a white, 96- or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer (at a concentration predetermined by an initial tracer titration experiment) to the cells, followed by the addition of the this compound dilutions.
-
Incubate the plate at 37°C for a period that allows binding to reach equilibrium (typically 2 hours).
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known potent inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: NanoBRET™
| Issue | Possible Cause | Solution |
| Low BRET signal | - Low transfection efficiency.- Low expression of the NanoLuc-Trk fusion protein.- Suboptimal tracer concentration. | - Optimize the transfection protocol.- Use a stronger promoter or a different cell line.- Perform a tracer titration experiment to find the optimal concentration. |
| High background signal | - Spectral overlap between donor and acceptor.- Nonspecific binding of the tracer. | - Ensure the use of appropriate filters for donor and acceptor emission.- Use a tracer with better spectral separation or a lower concentration. |
| Inconsistent IC50 values | - Assay not at equilibrium.- Compound instability.- Cell health issues. | - Increase the incubation time with the compound and tracer.- Prepare fresh compound dilutions for each experiment.- Ensure cells are healthy and not overgrown. |
Method 3: Inhibition of Trk Phosphorylation (Western Blotting)
This method provides an indirect but physiologically relevant measure of target engagement. By inhibiting the kinase activity of Trk, this compound prevents the autophosphorylation of the receptor that occurs upon neurotrophin stimulation. This reduction in phosphorylation can be quantified by Western blotting using phospho-specific Trk antibodies.
Experimental Workflow: Phospho-Trk Inhibition
Caption: Workflow for assessing this compound's inhibition of Trk phosphorylation.
Detailed Protocol: Phospho-Trk Inhibition
-
Cell Culture and Serum Starvation:
-
Plate cells in a suitable format.
-
Once the cells reach the desired confluency, serum-starve them for 4-16 hours to reduce basal levels of Trk phosphorylation.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the serum-starved cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a neurotrophin (e.g., BDNF for TrkB) at a concentration that elicits a robust phosphorylation signal (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for a phosphorylated tyrosine residue on Trk (e.g., p-TrkA (Tyr674/675), p-TrkB (Tyr816)).
-
Strip and re-probe the membrane with an antibody for total Trk to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total Trk.
-
Calculate the ratio of p-Trk to total Trk for each concentration of this compound.
-
Plot the normalized p-Trk/total Trk ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Troubleshooting Guide: Phospho-Trk Inhibition
| Issue | Possible Cause | Solution |
| High basal phosphorylation | - Incomplete serum starvation.- Autocrine signaling. | - Increase the duration of serum starvation.- Use a lower cell density. |
| Weak phosphorylation signal upon stimulation | - Inactive neurotrophin.- Low Trk expression.- Suboptimal stimulation time. | - Use a fresh aliquot of neurotrophin and validate its activity.- Use a cell line with higher Trk expression.- Perform a time-course experiment to determine the optimal stimulation time. |
| Phospho-signal disappears quickly | - Active phosphatases in the lysate. | - Ensure that phosphatase inhibitors are included in the lysis buffer and that lysates are kept on ice. |
Quantitative Data Summary
The following table summarizes typical potency values for pan-Trk inhibitors in various cellular assays. Note that specific values for this compound may vary depending on the cell line and assay conditions.
| Inhibitor | Assay Type | Cell Line | Target | IC50 / EC50 (nM) | Reference |
| Entrectinib | Cell Proliferation | Ba/F3 | LMNA-TRKA | 1.3 | [12] |
| Entrectinib | Cell Proliferation | Ba/F3 | ETV6-TRKB | 0.3 | [12] |
| Entrectinib | Cell Proliferation | Ba/F3 | ETV6-TRKC | 0.3 | [12] |
| Larotrectinib | Cell Proliferation | Ba/F3 | LMNA-TRKA | 23.5 | [12] |
| Larotrectinib | Cell Proliferation | Ba/F3 | ETV6-TRKB | 49.4 | [12] |
| Larotrectinib | Cell Proliferation | Ba/F3 | ETV6-TRKC | 33.6 | [12] |
| Repotrectinib | Cell Proliferation | Ba/F3 | LMNA-TRKA | <0.2 | [12] |
| Repotrectinib | Cell Proliferation | Ba/F3 | ETV6-TRKB | <0.2 | [12] |
| Repotrectinib | Cell Proliferation | Ba/F3 | ETV6-TRKC | <0.2 | [12] |
| Selitrectinib | Cell Proliferation | Ba/F3 | LMNA-TRKA | 3.9 | [12] |
| Selitrectinib | Cell Proliferation | Ba/F3 | ETV6-TRKB | 2.1 | [12] |
| Selitrectinib | Cell Proliferation | Ba/F3 | ETV6-TRKC | 1.8 | [12] |
This table presents data for well-characterized pan-Trk inhibitors to provide a reference range for expected potencies.
References
- 1. researchgate.net [researchgate.net]
- 2. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 9. promegaconnections.com [promegaconnections.com]
- 10. protocols.io [protocols.io]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Trk-IN-2 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Pan-Trk-IN-2, a potent small-molecule inhibitor of Tropomyosin receptor kinases (Trk). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small-molecule inhibitor of the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. It belongs to a class of 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one derivatives.[1] Its mechanism of action is the competitive inhibition of the ATP-binding site in the kinase domain of Trk receptors, thereby blocking their phosphorylation and downstream signaling. This inhibition effectively suppresses cellular pathways crucial for the proliferation and survival of cancer cells driven by Trk signaling.[1]
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: this compound inhibits the phosphorylation of Trk receptors, which in turn blocks the activation of major downstream signaling cascades. The three primary pathways affected are:
-
Ras/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K/Akt Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.
-
PLC-γ Pathway: Inhibition of this pathway can affect calcium signaling and other cellular processes.
Q3: In what types of experimental setups is this compound typically used?
A3: this compound is primarily used in in vitro and in vivo studies to investigate the role of Trk signaling in cancer and other diseases. Common applications include:
-
Cell-based proliferation and viability assays: To determine the effect of Trk inhibition on cancer cell growth.
-
Western blotting: To assess the inhibition of Trk phosphorylation and downstream signaling pathways.
-
In vivo tumor xenograft models: To evaluate the anti-tumor efficacy of this compound in a living organism.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the solid compound and stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. For in vivo studies, the compound may require a specific formulation for administration.
Quantitative Data
The inhibitory activity of this compound (referred to as compound 11g in the source) against wild-type Trk kinases is summarized in the table below.
| Target | IC50 (nM) |
| TrkA | 2.3 |
| TrkB | 1.8 |
| TrkC | 1.2 |
Data extracted from Pan, S., et al. (2022). J Med Chem.[1]
Experimental Protocols
Western Blotting for Inhibition of Trk Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on Trk receptor phosphorylation in a suitable cell line.
Materials:
-
Cell line with endogenous or engineered Trk expression (e.g., BaF3-TEL-TrkA)
-
This compound
-
Neurotrophin ligand (e.g., NGF for TrkA)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Trk (Tyr674/675), anti-Trk, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line with Trk activity
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of Trk phosphorylation in Western blot | 1. This compound concentration too low.2. Insufficient pre-incubation time.3. Inactive compound.4. Low Trk expression in the cell line. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Increase the pre-incubation time with the inhibitor (e.g., up to 4 hours).3. Verify the integrity of the compound; use a fresh stock.4. Confirm Trk expression in your cell line by Western blot or qPCR. Consider using a cell line with known high Trk activity or a Trk-fusion positive line. |
| High background in Western blot | 1. Insufficient blocking.2. Primary or secondary antibody concentration too high.3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).2. Titrate the antibody concentrations to find the optimal dilution.3. Increase the number and/or duration of washes with TBST. |
| Inconsistent results in cell viability assays | 1. Uneven cell seeding.2. Edge effects in the 96-well plate.3. This compound precipitation at high concentrations. | 1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower top concentration or a different solvent system. |
| Unexpected off-target effects | 1. This compound may have activity against other kinases at higher concentrations.2. The observed phenotype is not solely dependent on Trk signaling. | 1. Perform a kinase selectivity panel to assess the off-target profile of the inhibitor.2. Use additional, structurally different Trk inhibitors or genetic approaches (e.g., siRNA) to confirm that the observed phenotype is on-target. |
Visualizations
References
- 1. Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][1,4]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Pan-TRK Inhibitors: Larotrectinib vs. Pan-Trk-IN-2
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of two pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitors: the FDA-approved drug larotrectinib and the research compound Pan-Trk-IN-2. A significant disparity in available data necessitates a comprehensive review of larotrectinib, while highlighting the current limitations in publicly accessible information for this compound.
Executive Summary
Larotrectinib is a highly potent and selective pan-TRK inhibitor with well-documented clinical efficacy and a favorable safety profile in treating a wide range of TRK fusion-positive cancers.[1][2][3][4][5] Its mechanism of action, clinical trial data, and experimental protocols are extensively reported in peer-reviewed literature.
In contrast, this compound is a small molecule TRK inhibitor described as having good antitumor activity and is available for research purposes. However, a comprehensive search of publicly available scientific literature and databases reveals a notable absence of detailed preclinical or clinical data, including specific IC50 values, in vivo efficacy studies, or detailed experimental protocols. This lack of information precludes a direct, data-driven comparison of efficacy with larotrectinib.
This guide will proceed with a detailed overview of larotrectinib, presenting its established efficacy data and methodologies. The limited information on this compound will be noted, emphasizing the need for future data disclosure to enable a meaningful comparison.
Larotrectinib: A Clinically Validated Pan-TRK Inhibitor
Larotrectinib (marketed as Vitrakvi®) is a first-in-class, highly selective, and orally bioavailable inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[1][3] It is an ATP-competitive inhibitor that has demonstrated significant and durable antitumor activity in both adult and pediatric patients with solid tumors harboring NTRK gene fusions.[4][5][6][7]
Efficacy of Larotrectinib
The efficacy of larotrectinib has been established in a series of clinical trials, including a pooled analysis of the LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431) studies.[8][9]
| Efficacy Endpoint | Pooled Analysis Results | Citation |
| Overall Response Rate (ORR) | 79% (95% CI 72-85) | [9] |
| Complete Response (CR) | 16% | [9] |
| Partial Response (PR) | 63% | |
| Median Duration of Response (DoR) | Not Reached (at time of analysis) | [4] |
| 12-Month DoR Rate | 71% | [7] |
| Median Progression-Free Survival (PFS) | 25.8 months | [4] |
| Median Overall Survival (OS) | Not Reached (at time of analysis) | [4] |
Mechanism of Action: TRK Signaling Pathway Inhibition
NTRK gene fusions lead to the expression of chimeric TRK proteins with constitutively active kinase domains. These fusion proteins drive oncogenesis by continuously activating downstream signaling pathways, such as the MAPK, PI3K-AKT, and PLCγ pathways, which promote cell proliferation, survival, and differentiation. Larotrectinib selectively binds to the ATP-binding pocket of the TRK kinase domain, inhibiting its phosphorylation and downstream signaling, ultimately leading to tumor cell apoptosis.[1][3]
Experimental Protocols
The clinical efficacy of larotrectinib was evaluated in multicenter, open-label, single-arm clinical trials. A generalized workflow for patient enrollment and assessment is outlined below.
Patient Selection and Enrollment:
-
Inclusion Criteria: Patients with solid tumors that were metastatic or where surgical resection would likely result in severe morbidity, who had progressed on or had no satisfactory alternative treatments. Critically, tumors had to have a documented NTRK gene fusion identified by a local Clinical Laboratory Improvement Amendments (CLIA)-certified or other similarly accredited laboratory.
-
Exclusion Criteria: Included patients with known resistance mutations to TRK inhibitors.
Treatment and Dosing:
-
Larotrectinib was administered orally at a dose of 100 mg twice daily for adults and 100 mg/m² (up to a maximum of 100 mg per dose) twice daily for pediatric patients.[9]
-
Treatment was continuous in 28-day cycles until disease progression or unacceptable toxicity.
Efficacy Assessment:
-
Primary Endpoint: Overall Response Rate (ORR), assessed by an independent review committee according to Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.
-
Secondary Endpoints: Included Duration of Response (DoR), Progression-Free Survival (PFS), and safety.
-
Tumor Assessments: Performed at baseline and then every 8 weeks for the first year, and every 12 weeks thereafter.
This compound: A Research Compound with Limited Public Data
This compound is described as a small molecule inhibitor of TRK receptors with antitumor activity. It is commercially available for research use only.
A thorough review of scientific literature and public databases did not yield specific, quantitative data on the efficacy of this compound. Key missing information includes:
-
Biochemical and Cellular Potency: IC50 or Ki values against TRKA, TRKB, and TRKC.
-
In Vitro Studies: Data from cell-based assays in cancer cell lines harboring NTRK fusions.
-
In Vivo Studies: Efficacy data from animal models of TRK fusion-positive cancer, such as tumor growth inhibition studies.
-
Experimental Protocols: Detailed methodologies for any preclinical studies that have been conducted.
Without this fundamental data, a meaningful and objective comparison of the efficacy of this compound with larotrectinib is not possible at this time.
Conclusion
Larotrectinib stands as a well-characterized and clinically validated pan-TRK inhibitor, with a robust body of evidence supporting its efficacy and safety in the treatment of NTRK fusion-positive cancers.[1][2][3][4][5] Its approval marked a significant advancement in precision oncology.
This compound remains a research compound with currently undisclosed efficacy data in the public domain. While it may hold promise as a tool for preclinical research, its therapeutic potential cannot be evaluated or compared to established inhibitors like larotrectinib until detailed experimental data becomes available. Researchers considering the use of this compound should be aware of the lack of peer-reviewed data and may need to conduct their own comprehensive validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 7. Screening for NTRK-rearranged Tumors Using Immunohistochemistry: Comparison of 2 Different pan-TRK Clones in Melanoma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
A Comparative Guide to Pan-Trk-IN-2 and Selective Trk Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of Tropomyosin receptor kinase (Trk) inhibitors, understanding the nuanced differences between broad-spectrum and selective agents is paramount. This guide provides an objective comparison of Pan-Trk-IN-2, a novel pan-Trk inhibitor, with established selective Trk inhibitors, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (Trks), a family comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development, survival, and function.[1] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric solid tumors.[2][3] This has led to the development of targeted therapies aimed at inhibiting Trk kinase activity. These inhibitors can be broadly categorized into two groups: pan-Trk inhibitors, which target all three Trk receptors, and selective Trk inhibitors, which exhibit a higher degree of specificity for individual Trk family members or possess a narrower kinase inhibition profile.
This compound: A Novel Pan-Trk Inhibitor
This compound belongs to a novel class of 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][4][5]oxazin-7(8H)-one derivatives.[5] As a pan-Trk inhibitor, it is designed to inhibit the kinase activity of TrkA, TrkB, and TrkC. A prioritized compound from this series, 11g , has demonstrated potent, low nanomolar inhibitory activity against all three wild-type Trk kinases and various drug-resistant mutants.[5]
Selective Trk Inhibitors: A Targeted Approach
In contrast to pan-Trk inhibitors, selective inhibitors have been developed to target Trk kinases with greater specificity.
-
Larotrectinib is a first-in-class, highly selective inhibitor of all three Trk proteins.[6][7] It has demonstrated greater than 100-fold selectivity against a large panel of other kinases.[8]
-
Entrectinib is a potent inhibitor of TrkA, TrkB, and TrkC, but also targets ROS1 and ALK kinases, classifying it as a multi-kinase inhibitor.[6][8][9]
-
Selitrectinib (LOXO-195) is a second-generation Trk inhibitor designed to overcome acquired resistance to first-generation inhibitors. It exhibits potent inhibition of wild-type Trk kinases and various resistance mutations.[4][6]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound (represented by compound 11g ) and key selective Trk inhibitors against wild-type Trk kinases.
Table 1: Biochemical IC50 Values against Wild-Type Trk Kinases (nM)
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| This compound (11g) | 2.1 | 1.1 | 1.0 | [5] |
| Larotrectinib | 5-11 | 5-11 | 5-11 | [6] |
| Entrectinib | 1-5 | 1-5 | 1-5 | [6][9] |
| Selitrectinib | <1 | <1 | <1 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Other Notable Targets | Selectivity Profile | Reference |
| This compound (11g) | TrkA, TrkB, TrkC | Not extensively reported | Good kinase selectivity reported | [5] |
| Larotrectinib | TrkA, TrkB, TrkC | TNK2 (at higher conc.) | Highly selective; >100-fold against 229 other kinases | [6][8] |
| Entrectinib | TrkA, TrkB, TrkC | ROS1, ALK | Multi-kinase inhibitor | [8][9] |
| Selitrectinib | TrkA, TrkB, TrkC | - | Highly selective; >1000-fold for 98% of non-TRK kinases | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of Trk receptors blocks downstream signaling pathways crucial for cell survival and proliferation, primarily the RAS/MAPK and PI3K/AKT pathways. The choice of inhibitor can influence the breadth of signaling blockade.
References
- 1. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][1,4]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pan-Trk Inhibitors for On-Target Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of various Pan-Tropomyosin receptor kinase (Trk) inhibitors, including available data for Pan-Trk-IN-2. The information is intended to assist researchers and drug development professionals in evaluating and selecting appropriate compounds for their studies.
Introduction to Pan-Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases.[1] Gene fusions involving these kinases are oncogenic drivers in a wide array of adult and pediatric tumors.[2] Pan-Trk inhibitors are designed to block the activity of these kinases, offering a targeted therapeutic approach. This guide focuses on the comparative on-target activity of several key Pan-Trk inhibitors.
Quantitative Comparison of On-Target Activity
The following tables summarize the available quantitative data for this compound and other prominent Pan-Trk inhibitors. The data is presented to facilitate a direct comparison of their potency against the Trk kinases.
Table 1: Biochemical IC50 Values of Pan-Trk Inhibitors
| Compound | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | Other Kinases (IC50, nM) |
| This compound (cpd-1) | Data not available | Data not available | Data not available | Data not available |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | TNK2 (~100-fold higher) |
| Entrectinib | 1 - 5 | 1 - 5 | 1 - 5 | ROS1 (0.2), ALK (1.6) |
| Selitrectinib (LOXO-195) | 0.6 | Data not available | <2.5 | |
| Repotrectinib (TPX-0005) | 0.83 | 0.05 | 0.1 | ROS1 (0.07), ALK (1.01) |
| ICP-723 | <1 | <1 | <1 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Cellular Activity of Pan-Trk Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound (cpd-1) | Not specified | Cytotoxicity | 1.352[3] |
| Larotrectinib | KM12 (TPM3-NTRK1) | Cell Proliferation | Data not available |
| Entrectinib | Ba/F3 (TEL-TRKA/B/C) | Cell Growth Inhibition | 0.003[4] |
| Selitrectinib (LOXO-195) | KM12 (TPM3-NTRK1) | Cell Proliferation | ≤ 0.005 |
| Repotrectinib (TPX-0005) | Ba/F3 (LMNA-TRKA) | Cell Proliferation | <0.0002 |
Cellular IC50 values reflect the inhibitor's potency in a cellular context, which can be influenced by factors such as cell permeability and off-target effects.
Experimental Methodologies
The following sections detail the general protocols for key experiments used to validate the on-target activity of Pan-Trk inhibitors.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of the isolated Trk kinases.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by a compound is quantified. Common formats include:
-
Radiometric Assays: Considered the gold standard, these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) to track the phosphorylation of a substrate. The amount of phosphorylated substrate is quantified by scintillation counting.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a lanthanide donor fluorophore and an acceptor fluorophore. One type of TR-FRET assay employs a peptide substrate labeled with an acceptor and an anti-phosphopeptide antibody labeled with a donor. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal.[6]
General Protocol (ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, the Trk kinase, a suitable substrate, and the test compound (at various concentrations) are mixed in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[7]
-
Initiation: The kinase reaction is initiated by adding ATP to the mixture. The reaction is incubated at room temperature for a set period (e.g., 60 minutes).
-
Termination and ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assays
Cellular assays assess the inhibitor's activity within a biological context, providing insights into its ability to penetrate cells and inhibit the target kinase in its native environment.
Principle: These assays typically utilize engineered cell lines that are dependent on the activity of a specific Trk fusion protein for their proliferation and survival. Inhibition of the Trk kinase leads to a reduction in cell viability.
Ba/F3 Cell Proliferation Assay:
-
Cell Line: The Ba/F3 cell line, a murine pro-B cell line, is dependent on interleukin-3 (IL-3) for survival. These cells are engineered to express a specific NTRK fusion protein, making them IL-3 independent and reliant on Trk signaling for proliferation.[8][9]
-
Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates in a growth medium without IL-3.
-
Compound Treatment: The cells are treated with serial dilutions of the Pan-Trk inhibitor and incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[8]
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
In Vivo Models
In vivo models, such as xenografts in immunodeficient mice, are crucial for evaluating the anti-tumor efficacy of Pan-Trk inhibitors in a living organism.
KM-12 Xenograft Model:
-
Cell Line: The KM-12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is commonly used.[10][11] This fusion results in the constitutive activation of TrkA.[11]
-
Tumor Implantation: KM-12 cells are implanted subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The Pan-Trk inhibitor is administered orally or via another appropriate route at various doses.
-
Efficacy Evaluation: Tumor volume is measured regularly throughout the study. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treated groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated Trk and downstream signaling proteins to confirm on-target activity.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified Trk Signaling Pathway.
Caption: General Workflow for a Biochemical Kinase Assay.
Caption: Workflow for a Ba/F3 Cellular Proliferation Assay.
Conclusion
This guide provides a comparative overview of the on-target activity of several Pan-Trk inhibitors. While comprehensive biochemical data for this compound is not publicly available, the provided information on established and investigational inhibitors offers a valuable resource for researchers. The detailed methodologies and illustrative diagrams aim to support the design and interpretation of future studies in this rapidly evolving field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 10. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. The Diagnostic Value of Pan-Trk Expression to Detect Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusion in CNS Tumours: A Study Using Next-Generation Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Trk-IN-2 comparative analysis in different cancer types
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of pan-Trk inhibitors in various cancer types.
The discovery of oncogenic neurotrophic tyrosine receptor kinase (NTRK) gene fusions has ushered in a new era of precision oncology. Pan-Trk inhibitors, designed to target the kinase activity of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, have demonstrated remarkable efficacy in a tumor-agnostic manner. This guide provides a comparative analysis of prominent pan-Trk inhibitors, focusing on their performance against wild-type and mutant Trk kinases, and offers insights into the experimental methodologies used for their evaluation.
Comparative Efficacy of Pan-Trk Inhibitors
The landscape of pan-Trk inhibitors is evolving, with first-generation agents like larotrectinib and entrectinib now complemented by next-generation inhibitors such as repotrectinib and selitrectinib, which are designed to overcome acquired resistance. The following tables summarize the in vitro potency of these inhibitors against wild-type Trk kinases and common resistance mutations.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Key Targets |
| Larotrectinib | low nM | low nM | low nM | Highly selective for Trk |
| Entrectinib | 1-5 | 1-5 | 1-5 | ROS1, ALK |
| Repotrectinib | <1 | <1 | <1 | ROS1, ALK |
| Selitrectinib | low nM | low nM | low nM | Selective for Trk |
| ICP-723 | <1 | <1 | <1 | Selective for Trk |
| CEP-701 | 4 (enzyme assay) | 4 (enzyme assay) | 4 (enzyme assay) | - |
Table 1: In Vitro Potency of Pan-Trk Inhibitors Against Wild-Type Trk Kinases. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Data is compiled from various preclinical studies[1][2][3][4].
Acquired resistance to first-generation pan-Trk inhibitors is a significant clinical challenge, often driven by mutations in the Trk kinase domain. Next-generation inhibitors have been specifically developed to address these mutations.
| Mutation | Larotrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| TRKC G623R (Solvent Front) | 6940 | 27 | 2 |
| TRKC F617I (Gatekeeper) | 4330 | 52 | <0.2 |
Table 2: Comparative In Vitro Potency Against Common TRKC Resistance Mutations. This table highlights the significantly improved activity of next-generation inhibitors against mutations that confer resistance to first-generation agents like larotrectinib[5].
Clinical Efficacy and Outcomes
Indirect comparisons of clinical trial data for larotrectinib and entrectinib in patients with NTRK fusion-positive cancers suggest that while both drugs are highly effective, there may be differences in long-term outcomes. Some studies indicate a potential advantage for larotrectinib in terms of overall survival (OS) and progression-free survival (PFS)[6][7][8][9][10][11]. However, it is important to note that these are not head-to-head comparisons and are subject to potential biases[6].
Mechanisms of Action and Resistance
Pan-Trk inhibitors function by competing with ATP for binding to the kinase domain of Trk proteins, thereby inhibiting their catalytic activity and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
Signaling Pathways
NTRK gene fusions lead to the constitutive activation of Trk kinases, which in turn activates several downstream signaling cascades, including the MAPK, PI3K-AKT, PLCγ, and STAT3 pathways[1][3][12]. Inhibition of Trk by these drugs leads to the downregulation of these pathways.
Figure 1. Simplified Trk signaling pathway and the point of intervention by pan-Trk inhibitors.
Acquired Resistance
Resistance to pan-Trk inhibitors can occur through on-target mechanisms, primarily mutations within the NTRK kinase domain, or off-target mechanisms, such as the activation of bypass signaling pathways[5][13].
On-target resistance mutations are typically categorized as:
-
Solvent-front mutations: (e.g., TRKA G595R, TRKC G623R)
-
Gatekeeper mutations: (e.g., TRKA F589L, TRKC F617I)
-
xDFG motif mutations: (e.g., TRKA G667C)
Next-generation inhibitors like repotrectinib and selitrectinib have been designed to have a more compact structure that can bind to the ATP-binding pocket despite these conformational changes, thus overcoming resistance[5].
Figure 2. Logical relationship between pan-Trk inhibitors and mechanisms of acquired resistance.
Experimental Protocols
The evaluation of pan-Trk inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified Trk kinases.
-
Methodology: These assays typically utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) format or a radiometric assay. The kinase, a substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.
Cellular Proliferation Assays
-
Objective: To assess the ability of an inhibitor to inhibit the growth of cancer cells harboring NTRK fusions.
-
Methodology: Cell lines engineered to express NTRK fusions (e.g., Ba/F3 cells) or patient-derived cancer cell lines are cultured in the presence of serial dilutions of the inhibitor for a period of 72 hours. Cell viability is then measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Western Blotting
-
Objective: To confirm the on-target activity of the inhibitor by assessing the phosphorylation status of Trk and its downstream signaling proteins.
-
Methodology: NTRK fusion-positive cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total Trk, AKT, and ERK.
Figure 3. A typical experimental workflow for the preclinical evaluation of a pan-Trk inhibitor.
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: NTRK fusion-positive cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume and body weight are monitored over time to assess efficacy and toxicity. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting).
Conclusion
Pan-Trk inhibitors have transformed the treatment paradigm for patients with NTRK fusion-positive cancers. While first-generation inhibitors are highly effective, the emergence of resistance necessitates the development and understanding of next-generation agents. The comparative data and experimental methodologies presented in this guide provide a framework for researchers and clinicians to better understand the nuances of these targeted therapies and to guide future drug development efforts in this exciting field of precision oncology.
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gjmt.net [gjmt.net]
- 7. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effectiveness of larotrectinib versus entrectinib for the treatment of metastatic NTRK gene fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Pan-Trk Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Since specific information regarding "Pan-Trk-IN-2" is not publicly available, this guide provides an independent validation and comparison of leading first- and next-generation Pan-Trk inhibitors: Larotrectinib, Entrectinib, and the next-generation inhibitor Repotrectinib. This guide is intended to serve as a benchmark for evaluating Pan-Trk inhibitor activity, presenting objective performance comparisons with supporting experimental data and detailed methodologies.
Introduction to Pan-Trk Inhibition
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] Genetic rearrangements leading to neurotrophic tyrosine receptor kinase (NTRK) gene fusions can result in the formation of chimeric oncoproteins with constitutively active kinase domains. These oncogenic fusions are drivers in a wide array of adult and pediatric solid tumors.
Pan-Trk inhibitors are designed to target the ATP-binding site of all three Trk proteins, thereby blocking downstream signaling pathways and inhibiting tumor growth. Larotrectinib and Entrectinib are first-generation inhibitors that have received FDA approval for the treatment of NTRK fusion-positive cancers.[1][2] However, acquired resistance can emerge, prompting the development of next-generation inhibitors like Repotrectinib, which are designed to overcome common resistance mutations.[3]
Comparative Performance of Pan-Trk Inhibitors
The following tables summarize the inhibitory activity of Larotrectinib, Entrectinib, and Repotrectinib in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | TrkA | TrkB | TrkC | Selectivity Notes |
| Larotrectinib | 5-11[1] | 5-11 | 5-11 | Highly selective for Trk kinases. |
| Entrectinib | 1-5[1][2] | 1-5[1][2] | 1-5[1][2] | Multi-kinase inhibitor, also targets ROS1 and ALK.[2] |
| Repotrectinib | Most potent[3] | Most potent[3] | Most potent[3] | Also potent against common resistance mutations.[3] |
Note: "Most potent" for Repotrectinib indicates that it was found to be the most potent inhibitor in a head-to-head comparison, though specific IC50 values were not provided in a comparable format in the search results.
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Inhibitor | Cell Line | NTRK Fusion | Cellular IC50 (nM) |
| Larotrectinib | KM12 | TPM3-NTRK1 | 3.5[4] |
| CUTO-3.29 | MPRIP-NTRK1 | ~59.4[4] | |
| MO-91 | ETV6-NTRK3 | 1.0[4] | |
| Entrectinib | KM12 | TPM3-NTRK1 | Data not available |
| Repotrectinib | KM12 | TPM3-NTRK1 | Data not available |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the Trk signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: Trk Signaling Pathway Overview.
Caption: Experimental Workflow for Inhibitor Validation.
Experimental Protocols
Biochemical Kinase Activity Assay (Representative Protocol)
This protocol is a representative example for determining the in vitro potency of a test compound against purified Trk kinases.
-
Objective: To determine the IC50 value of a test compound against recombinant TrkA, TrkB, and TrkC kinase domains.
-
Assay Principle: A common method is a luminescence-based kinase assay, such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the kinase activity.
-
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[5]
-
ATP at a concentration near the Km for each kinase.
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Test inhibitor serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Add 1 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[5]
-
Add 2 µL of a solution containing the Trk kinase enzyme in kinase buffer.[5]
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.[5]
-
Incubate the reaction mixture at room temperature for 60 minutes.[5]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[5]
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.[5]
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Cell-Based Proliferation/Viability Assay (Representative Protocol)
This protocol describes a common method to assess the effect of a test compound on the proliferation of cancer cells harboring an NTRK gene fusion.
-
Objective: To determine the IC50 value of a test compound in a biologically relevant cancer cell line.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[6]
-
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, which harbors a TPM3-NTRK1 fusion).[7]
-
Appropriate cell culture medium and supplements.
-
Test inhibitor serially diluted in DMSO.
-
CellTiter-Glo® 2.0 Reagent (Promega).
-
96-well solid white, tissue culture-treated microplates.
-
-
Procedure:
-
Seed the NTRK fusion-positive cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with a serial dilution of the test inhibitor. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.[8]
-
Include wells with untreated cells (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
-
References
- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 9. OUH - Protocols [ous-research.no]
Pan-Trk Inhibitors: A Head-to-Head Comparison Featuring Pan-Trk-IN-2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, pan-Trk inhibitors have emerged as a significant class of drugs targeting NTRK gene fusions, which are oncogenic drivers in a wide range of tumors. This guide provides a head-to-head comparison of the novel pan-Trk inhibitor, Pan-Trk-IN-2, with the first-generation inhibitors Larotrectinib and Entrectinib. The comparison is based on preclinical data, offering insights into their biochemical potency, cellular activity, and in vivo efficacy.
Introduction to Pan-Trk Inhibition
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are essential for the development and function of the nervous system. Chromosomal rearrangements resulting in NTRK gene fusions can lead to the production of chimeric Trk proteins with constitutively active kinase domains. These fusion proteins drive cellular proliferation, survival, and oncogenesis in a tumor-agnostic manner. Pan-Trk inhibitors are small molecules designed to block the ATP-binding site of Trk kinases, thereby inhibiting their downstream signaling and suppressing tumor growth.
Larotrectinib and Entrectinib were the first pan-Trk inhibitors to receive regulatory approval, demonstrating significant clinical benefit in patients with TRK fusion-positive cancers.[1] However, the development of acquired resistance, often through mutations in the Trk kinase domain, necessitates the discovery of next-generation inhibitors. This compound (also known as compound 11g) is a novel, potent pan-Trk inhibitor that has shown promise in overcoming some of these resistance mutations.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound, Larotrectinib, and Entrectinib against the three Trk kinases.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound (11g) | 2.4 | 1.1 | 0.8 |
| Larotrectinib | 5 | 11 | 6 |
| Entrectinib | 1.7 | 0.1 | 0.1 |
Note: Data for this compound is from in-house assays by Pan et al. Data for Larotrectinib and Entrectinib is from various preclinical studies and may have been generated under different assay conditions.[2][3]
Cellular Activity
The efficacy of these inhibitors was also assessed in cellular assays, which measure the inhibitor's ability to suppress the proliferation of cancer cells harboring Trk fusions.
| Inhibitor | Cell Line | Fusion Protein | GI50 (nM) |
| This compound (11g) | KM12 | TPM3-NTRK1 | 3.6 |
| Larotrectinib | KM12 | TPM3-NTRK1 | ~5 |
| Entrectinib | KM12 | TPM3-NTRK1 | ~3 |
Note: GI50 is the concentration of drug that causes 50% inhibition of cell growth. Data is compiled from multiple sources and direct comparison should be made with caution.[3][4]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of the pan-Trk inhibitors was evaluated in mouse xenograft models, where human tumor cells are implanted into immunodeficient mice.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound (11g) | BaF3-TEL-TrkA | 25 mg/kg, qd | 89% |
| Larotrectinib | KM12 (TPM3-NTRK1) | 100 mg/kg, bid | Significant tumor growth reduction |
| Entrectinib | KM12 (TPM3-NTRK1) | 30 mg/kg, bid | Significant tumor regression |
Note: qd = once daily, bid = twice daily. The experimental models and dosing regimens differ, precluding a direct head-to-head comparison of TGI values.[3][4]
Kinase Selectivity
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities.
This compound (11g): Exhibits good kinase selectivity. At a concentration of 1 µM, it showed strong inhibition of TrkA, TrkB, and TrkC, with minimal inhibition of a panel of other kinases.
Larotrectinib: Highly selective for Trk kinases, with over 100-fold selectivity against a large panel of other kinases.[3]
Entrectinib: A multi-kinase inhibitor that also potently inhibits ROS1 and ALK kinases.[2] This broader activity profile can be advantageous in tumors co-driven by these kinases but may also contribute to a different side-effect profile.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Trk signaling pathway and a general workflow for the evaluation of pan-Trk inhibitors.
Caption: Trk signaling pathway and point of intervention for pan-Trk inhibitors.
Caption: General experimental workflow for the evaluation of pan-Trk inhibitors.
Caption: Key distinguishing features of the compared pan-Trk inhibitors.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
Biochemical assays are performed to determine the direct inhibitory effect of a compound on the kinase activity of the Trk proteins.
-
Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA or fluorescence-based format.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Cell viability assays are used to assess the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Cell Culture: Human cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm. The GI50 (or IC50) value is calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.
In Vivo Xenograft Study (General Protocol)
Xenograft studies in immunodeficient mice are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Procedure:
-
Human cancer cells (e.g., KM12) are injected subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group at the end of the study. The tolerability of the drug is assessed by monitoring changes in body weight and observing any signs of toxicity.
Conclusion
This compound demonstrates potent biochemical and cellular activity against Trk kinases, comparable to the established first-generation inhibitors Larotrectinib and Entrectinib. A key differentiating factor for this compound appears to be its activity against certain drug-resistant mutants, a feature that warrants further investigation. Larotrectinib's high selectivity for Trk kinases and Entrectinib's multi-kinase profile represent distinct therapeutic strategies. The preclinical data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, highlighting the potential of this compound as a next-generation pan-Trk inhibitor. Further studies, including comprehensive head-to-head in vivo comparisons and detailed kinase panel screening under standardized conditions, are necessary to fully elucidate the comparative therapeutic potential of these compounds.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pan-Trk-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experimentation to the proper disposal of chemical compounds. Pan-Trk-IN-2, a potent kinase inhibitor, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure personnel safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, serving as a critical resource for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials. This guidance is based on general principles for the disposal of hazardous laboratory chemicals and kinase inhibitors.[1][2][3][4][5]
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, plates), and contaminated PPE, must be segregated from non-hazardous waste.
-
Solid waste should be collected separately from liquid waste.
-
Aqueous waste should be collected separately from organic solvent waste.[5]
-
-
Waste Collection and Containerization:
-
Use only appropriate, leak-proof, and clearly labeled containers for hazardous waste collection.[2] Plastic containers are often preferred.[2]
-
Containers must be compatible with the chemical properties of this compound and any solvents used.
-
The container lid must be securely fastened at all times, except when adding waste.[5]
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Toxic," "Handle with Care").
-
The accumulation start date (the date the first waste is added to the container) must be recorded on the label.
-
-
Storage of Hazardous Waste:
-
Hazardous waste must be stored in a designated and properly marked Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]
-
Store containers of this compound waste in secondary containment to prevent spills.
-
Ensure that incompatible wastes are not stored together.[1][3] For instance, keep acids segregated from bases and oxidizing agents away from organic materials.[3]
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or within the time limits specified by your institution's Environmental Health and Safety (EHS) department (often 12 months from the accumulation start date as long as accumulation limits are not exceeded), arrange for its disposal.[2]
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[4]
-
Provide the EHS department with all necessary information about the waste, including its composition and any known hazards.
-
General Hazards and Disposal Considerations for Kinase Inhibitors
| Consideration | General Guidance for Kinase Inhibitors |
| Toxicity | Many kinase inhibitors are cytotoxic and may have off-target effects.[8][9] They should be handled as potent compounds with potential for acute and chronic health effects. |
| Environmental Hazard | As biologically active molecules, kinase inhibitors can pose a risk to aquatic life and should not be released into the environment. Improper disposal can lead to contamination of groundwater.[2] |
| Waste Classification | Waste containing kinase inhibitors should be classified as hazardous chemical waste. |
| Disposal Route | Disposal should always be through a licensed hazardous waste disposal company arranged by the institution's EHS department. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5] After thorough cleaning and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, depending on institutional policies.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
